D-Cl-amidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19ClN4O2 |
|---|---|
Molecular Weight |
310.78 g/mol |
IUPAC Name |
N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m1/s1 |
InChI Key |
BPWATVWOHQZVRP-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of D-Cl-amidine on Protein Arginine Deiminase 1 (PAD1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which D-Cl-amidine, a potent and selective inhibitor, targets Protein Arginine Deiminase 1 (PAD1). This document consolidates key quantitative data, details experimental protocols for assessing its activity, and illustrates the inhibitory pathway.
Core Mechanism of Action
This compound is a d-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine.[1] It functions as a mechanism-based, irreversible inhibitor of PAD1.[2] The core of its action lies in the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme.[3] This modification effectively inactivates the enzyme, preventing it from catalyzing the post-translational conversion of arginine residues to citrulline on substrate proteins.[4][5] The inversion of stereochemistry from the L- to the D-amino acid form in this compound significantly enhances its selectivity for PAD1 over other PAD isozymes.[1]
The inhibition of PAD1 by this compound has been shown to have significant downstream cellular effects, most notably the induction of apoptosis in cancer cells that express PAD1.[1][6][7] This pro-apoptotic effect is evidenced by the increased activity of caspase-3 in cells treated with this compound.[1][6][7]
Quantitative Inhibition Data
The potency and selectivity of this compound against various PAD isozymes have been quantitatively characterized. The following tables summarize the key inhibitory parameters.
Table 1: Inactivation Efficiency of this compound against PAD Isozymes
| PAD Isozyme | kinact/KI (M-1min-1) | Fold Selectivity for PAD1 | Reference |
| PAD1 | 13500 | - | [1] |
| PAD2 | < 270 | > 50-fold | [1] |
| PAD3 | < 67.5 | > 200-fold | [1] |
| PAD4 | 1350 | 10-fold | [1] |
Table 2: Comparative IC50 Values for Cl-amidine (L-isomer)
| PAD Isozyme | IC50 (μM) | Reference |
| PAD1 | 0.8 | [3][8] |
| PAD3 | 6.2 | [3][8] |
| PAD4 | 5.9 | [3][8] |
Note: Specific IC50 values for this compound are not as commonly reported as the more descriptive kinact/KI values for mechanism-based inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with PAD1.
1. In Vitro PAD Activity and Inhibition Assay
-
Objective: To determine the enzymatic activity of PAD1 and its inhibition by this compound.
-
Principle: This assay measures the rate of citrulline production from a synthetic or protein substrate. The inhibition is quantified by observing the decrease in product formation in the presence of the inhibitor.
-
Materials:
-
Recombinant human PAD1 enzyme.
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide substrate like acetylated histone H4 peptide (AcH4-5).
-
Reaction Buffer: e.g., 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT.
-
Detection Reagent: A colorimetric reagent for citrulline detection (e.g., a modified Fearon reaction using diacetyl monoxime).
-
This compound stock solution (in a suitable solvent like DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the PAD1 enzyme.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., BAEE).
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the colorimetric detection reagent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculate the rate of citrulline formation and determine the inhibitory parameters (e.g., IC50 or kinact/KI) by plotting the reaction rates against the inhibitor concentrations.
-
2. Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of PAD1-expressing cells.
-
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
PAD1-expressing cell line (e.g., MDA-MB-231 breast cancer cells).[1]
-
Complete cell culture medium.
-
This compound.
-
MTT or WST-1 reagent.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 200-400 μM) and a vehicle control.[6][7]
-
Incubate the cells for a specified duration (e.g., 24-72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
3. Caspase-3 Activity Assay
-
Objective: To determine if the this compound-induced cell death is mediated by apoptosis through the activation of caspase-3.
-
Principle: This assay uses a specific caspase-3 substrate that, when cleaved, releases a fluorescent or colorimetric molecule.
-
Materials:
-
PAD1-expressing cell line.
-
This compound.
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Assay buffer.
-
-
Procedure:
-
Treat the cells with this compound as described in the cell viability assay.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the cell lysate to a reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Incubate the reaction at 37°C.
-
Measure the fluorescence or absorbance over time.
-
The rate of increase in the signal is proportional to the caspase-3 activity.
-
Visualizations
Mechanism of PAD1 Inactivation by this compound
Caption: Mechanism of PAD1 inactivation by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on PAD1.
References
- 1. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
What is the PAD1 selectivity of D-Cl-amidine?
An In-Depth Technical Guide to the PAD1 Selectivity of D-Cl-amidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the selectivity profile of this compound, a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1). This compound is a stereoisomer of the well-characterized pan-PAD inhibitor, L-Cl-amidine. The inversion of stereochemistry from the L-amino acid to a D-amino acid scaffold confers remarkable selectivity for PAD1 over other active PAD isozymes. This document summarizes the quantitative inhibitory data, details the experimental protocols for its determination, and illustrates a key signaling pathway involving PAD1.
Data Presentation: Isozyme Selectivity
The inhibitory potency of this compound and its parent compound, L-Cl-amidine, has been evaluated against the four active human PAD isozymes (PAD1, PAD2, PAD3, and PAD4). The data are presented as inactivation efficiency (k_inact_/K_I_), a measure that reflects the covalent modification of the enzyme by the inhibitor. For comparison, the half-maximal inhibitory concentration (IC50) values for the pan-PAD inhibitor L-Cl-amidine are also provided.
Table 1: Inhibitory Potency (k_inact_/K_I_) of this compound against PAD Isozymes [1]
| Compound | PAD1 (M⁻¹min⁻¹) | PAD2 (M⁻¹min⁻¹) | PAD3 (M⁻¹min⁻¹) | PAD4 (M⁻¹min⁻¹) |
| This compound | 13,500 | <100 | 1,210 | 1,350 |
As reported in Bicker et al., 2012. A lower value or "<100" indicates weaker inhibition.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of L-Cl-amidine [2]
| Compound | PAD1 (μM) | PAD3 (μM) | PAD4 (μM) |
| L-Cl-amidine | 0.8 | 6.2 | 5.9 |
As the data indicates, this compound preferentially inhibits PAD1 by at least 10-fold over other PAD isozymes, establishing it as a potent and highly selective PAD1 inhibitor[1].
Experimental Protocols
The determination of inhibitory constants such as k_inact_/K_I_ and IC50 for PAD inhibitors is critical for assessing their potency and selectivity. Below is a detailed methodology for a continuous spectrophotometric assay commonly used for this purpose.
Protocol: In Vitro Continuous Spectrophotometric PAD Activity Assay
This assay measures the rate of ammonia production during the deimination of an arginine-containing substrate. The release of ammonia is coupled to the glutamate dehydrogenase (GDH)-catalyzed reductive amination of α-ketoglutarate, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored continuously and is directly proportional to PAD activity.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, or PAD4 enzyme
-
This compound (or other inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Calcium Chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
α-ketoglutarate (α-KG)
-
Nicotinamide adenine dinucleotide (NADH)
-
Glutamate dehydrogenase (GDH) enzyme
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plates or cuvettes
Procedure for IC50 Determination:
-
Prepare Reagent Mix: Prepare a master mix in Assay Buffer containing 10 mM CaCl₂, 2.5 mM DTT, 8.5 mM α-KG, 0.22 mM NADH, and 8.4 U/mL GDH.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent to cover a range of concentrations (e.g., from 0.01 µM to 100 µM). Include a solvent-only control (0 µM inhibitor).
-
Enzyme Preparation: Dilute the stock solution of the specific PAD isozyme to a working concentration in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Assay Reaction: a. To each well of the microplate or cuvette, add the Reagent Mix. b. Add a small volume of the diluted inhibitor or solvent control. c. Add the substrate (BAEE) to a final concentration of 10 mM. d. Equilibrate the plate/cuvette to 37°C for 5 minutes. e. Initiate the reaction by adding the diluted PAD enzyme to each well.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using the spectrophotometer.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Normalize the velocities to the solvent-only control (representing 100% activity). c. Plot the percentage of PAD activity against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Procedure for k_inact_/K_I_ Determination:
To determine the kinetic parameters for irreversible inhibitors like this compound, a time-dependent inactivation assay is performed.
-
Enzyme-Inhibitor Incubation: Incubate the PAD enzyme (e.g., 2.0 µM) with various concentrations of this compound in a buffer containing 50 mM HEPES, 10 mM CaCl₂, and 2 mM DTT (pH 7.6) at 37°C.
-
Time-Point Aliquots: At various time points (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot of the enzyme-inhibitor mixture.
-
Measure Residual Activity: Immediately dilute the aliquot into the continuous spectrophotometric assay mixture (described above) and measure the residual enzyme activity.
-
Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the percent remaining activity against the incubation time. The slope of this line represents the pseudo-first-order rate constant (k_obs_). b. Plot the calculated k_obs_ values against the inhibitor concentrations. The slope of this second plot represents the second-order rate of inactivation (k_inact_/K_I_).
Signaling Pathway Visualization
Recent research has elucidated a role for PAD1 in promoting cancer progression. In triple-negative breast cancer (TNBC), PAD1 is often overexpressed. It directly interacts with and citrullinates MEK1 (Mitogen-activated protein kinase kinase 1). This post-translational modification disrupts the phosphorylation of ERK1/2 by MEK1, leading to an increase in the expression of Matrix Metalloproteinase 2 (MMP2), which facilitates cancer cell invasion and metastasis.
Caption: PAD1 signaling pathway in triple-negative breast cancer.
Caption: Workflow for IC50 determination of a PAD inhibitor.
References
The Role of D-Cl-amidine in Protein Citrullination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein citrullination, the post-translational conversion of arginine to citrulline, is a critical biological process catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs). Dysregulation of PAD activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as cancer. D-Cl-amidine has emerged as a key pharmacological tool and potential therapeutic agent for its ability to inhibit PAD enzymes. This technical guide provides an in-depth overview of the role of this compound in protein citrullination, its mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction to Protein Citrullination and PAD Enzymes
Protein citrullination is a post-translational modification that results in the loss of a positive charge from the arginine residue, leading to significant alterations in protein structure and function.[1] This modification is catalyzed by five calcium-dependent PAD isozymes in humans (PAD1, PAD2, PAD3, PAD4, and PAD6), each with distinct tissue distribution and substrate specificities.[2] Under physiological conditions, citrullination is involved in processes such as skin keratinization, embryonic development, and gene regulation. However, aberrant citrullination has been linked to the pathology of diseases like rheumatoid arthritis, lupus, ulcerative colitis, and various cancers.[2][3]
This compound: A Pan-PAD Inhibitor
This compound is a haloacetamidine-based, irreversible inhibitor of PAD enzymes. It acts as a pan-PAD inhibitor, targeting multiple isoforms of the enzyme. The chloroacetamidine "warhead" of the molecule covalently modifies a critical cysteine residue within the active site of the PAD enzyme, leading to its irreversible inactivation.[4] This inhibition prevents the conversion of arginine to citrulline, thereby reducing overall protein citrullination.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various PAD isoforms has been quantified through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a pan-PAD inhibitor, with a notable potency for PAD1.
| PAD Isoform | IC50 (μM) | Reference |
| PAD1 | 0.8 | [5][6] |
| PAD3 | 6.2 | [5][6] |
| PAD4 | 5.9 | [5][6] |
Experimental Protocols
In Vitro PAD Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on PAD activity using a fluorometric assay kit.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 2 mM DTT)
-
PAD Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)
-
This compound
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 355-365 nm, Emission: 445-455 nm)
Procedure:
-
Prepare a serial dilution of this compound in PAD Assay Buffer.
-
In a 96-well plate, add 20 µL of diluted PAD4 enzyme to each well, except for the background control wells.
-
Add 5 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the PAD substrate to all wells.
-
Incubate the plate for 20 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[4]
Western Blot Analysis of Protein Citrullination
This protocol describes the detection of citrullinated proteins in cell lysates or tissue homogenates by Western blotting.
Materials:
-
Cells or tissues treated with or without this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Anti-modified citrulline antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissues in lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-modified citrulline primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[7][8]
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol details a method to assess the effect of this compound on NET formation in isolated human neutrophils.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus
-
This compound
-
DNA-binding dye (e.g., SYTOX Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed isolated neutrophils in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate NET formation by adding PMA (e.g., 100 nM) to the wells.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add the DNA-binding dye (e.g., SYTOX Green) to each well to stain the extracellular DNA of the NETs.
-
Quantify NET formation by measuring the fluorescence intensity using a plate reader or by capturing and analyzing images using a fluorescence microscope.[9][10][11]
Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol provides a method to evaluate the in vivo efficacy of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran sulfate sodium (DSS)
-
This compound
-
Animal housing and care facilities
Procedure:
-
Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer this compound or a vehicle control to the mice daily via intraperitoneal (IP) injection (e.g., 75 mg/kg) or oral gavage (e.g., 5-75 mg/kg).[12][13][14]
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.
-
At the end of the study, sacrifice the mice and collect colon tissues for histological analysis, measurement of colon length, and assessment of protein citrullination by Western blot.
Signaling Pathways and Cellular Effects of this compound
This compound, through its inhibition of PAD enzymes, modulates several key signaling pathways and cellular processes, including apoptosis and inflammation.
Induction of Apoptosis
In various cancer cell lines, this compound has been shown to induce apoptosis.[5] This pro-apoptotic effect is often linked to the activation of the p53 tumor suppressor pathway. Inhibition of PADs can lead to the expression of p53 and its downstream targets, such as the cyclin-dependent kinase inhibitor p21, which promotes cell cycle arrest and apoptosis.[15]
Modulation of Inflammatory Signaling
This compound can also impact inflammatory signaling pathways. The transcription factor NF-κB is a master regulator of inflammation. There is complex crosstalk between the p53 and NF-κB pathways, where they can have opposing effects on cell survival and apoptosis.[16][17] By influencing p53 activity, this compound may indirectly modulate NF-κB signaling, contributing to its anti-inflammatory effects observed in preclinical models.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflow: In Vitro PAD Inhibition
Caption: Workflow for in vitro PAD inhibition assay.
Experimental Workflow: Western Blot for Citrullination
Caption: Workflow for Western blot analysis.
Conclusion
This compound is a valuable tool for studying the role of protein citrullination in health and disease. Its ability to irreversibly inhibit a broad range of PAD enzymes allows for the elucidation of the downstream consequences of reduced citrullination. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting protein citrullination with this compound and other novel PAD inhibitors. A deeper understanding of the intricate signaling networks modulated by this compound will be crucial for its successful translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Detection and Identification of Protein Citrullination in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. appliedbiomics.com [appliedbiomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Protein citrullination marks myelin protein aggregation and disease progression in mouse ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intjmorphol.com [intjmorphol.com]
- 12. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of p53 and NF-κB signaling in modulating the cardiomyocyte fate during hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Cl-amidine's Impact on Histone Citrullination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone citrullination, an epigenetic modification involving the conversion of arginine residues to citrulline, is increasingly recognized for its significant role in gene regulation and various pathological processes. This post-translational modification is catalyzed by a family of enzymes known as Protein Arginine Deiminases (PADs). The dysregulation of PAD activity and subsequent aberrant histone citrullination has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders and cancer. D-Cl-amidine, a potent and selective inhibitor of PAD1, has emerged as a critical tool for investigating the functional consequences of inhibiting this pathway. This technical guide provides an in-depth overview of the effects of this compound on histone citrullination, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
This compound: Mechanism of Action and Selectivity
This compound is a d-amino acid-based analogue of the pan-PAD inhibitor Cl-amidine. It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue within the active site of PAD enzymes.[1] A key feature of this compound is its enhanced selectivity for PAD1 over other PAD isozymes.[2] This selectivity provides a more targeted approach to dissecting the specific roles of PAD1 in cellular processes.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency and selectivity of this compound against various PAD isozymes have been characterized using kinetic analyses. The kinact/KI value is a measure of the inactivation efficiency of an irreversible inhibitor.
| Inhibitor | Target PAD Isozyme | kinact/KI (M-1min-1) | Selectivity over PAD2 | Selectivity over PAD3 | Selectivity over PAD4 | Reference |
| This compound | PAD1 | 13,500 | ~50-fold | ~200-fold | ~10-fold | [2] |
| L-Cl-amidine | PAD1 | - | ~3-fold | - | ~3-fold |
Table 1: Inactivation efficiency and selectivity of this compound and its L-stereoisomer against PAD isozymes.
Effects of this compound on Histone Citrullination and Cellular Processes
By selectively inhibiting PAD1, this compound has been shown to modulate histone citrullination and downstream cellular events. While much of the direct research on histone citrullination has been conducted with the parent compound, Cl-amidine, the principles of PAD inhibition and its effect on reducing citrullinated histones are applicable. Studies using Cl-amidine have demonstrated a significant reduction in the levels of citrullinated histone H3 (H3cit) in various cellular and in vivo models.[3][4]
For instance, in a murine sepsis model, treatment with Cl-amidine significantly diminished the abundance of H3cit in both peritoneal cells and peritoneal fluid.[3] Similarly, in glioblastoma cell lines, Cl-amidine treatment led to a reduction in deiminated histone H3 levels.[4]
In PAD1-expressing triple-negative MDA-MB-231 breast cancer cells, this compound has been shown to decrease cell viability and induce apoptosis, suggesting that PAD1 activity is crucial for the survival of these cancer cells.[2][5]
| Cell Line | Treatment | Effect | Concentration | Reference |
| MDA-MB-231 | This compound | Decreased cell viability | 200-400 µM | [2][5] |
| MDA-MB-231 | This compound | Increased caspase 3 activity (apoptosis) | 200-400 µM | [2] |
Table 2: Cellular effects of this compound in a PAD1-expressing cancer cell line.
Signaling Pathway of PAD Inhibition by this compound
The following diagram illustrates the proposed signaling pathway, from the inhibition of PAD1 by this compound to its downstream effects on chromatin structure and gene expression.
This compound inhibits PAD1, reducing histone citrullination and altering gene expression.
Experimental Protocols
Western Blot Analysis of Histone Citrullination
This protocol outlines the steps for detecting changes in histone H3 citrullination in cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping and centrifuge at 1,200 rpm for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with gentle rotation for at least 1 hour or overnight at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in distilled water.
3. SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Prepare samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit) overnight at 4°C. Use an antibody against total histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Workflow for analyzing histone citrullination via Western blot.
Chromatin Immunoprecipitation (ChIP) for Citrullinated Histones
This protocol details the steps to investigate the localization of citrullinated histones at specific genomic regions following this compound treatment.
1. Cell Culture and Cross-linking:
-
Culture and treat cells with this compound as described for the Western blot protocol.
-
Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate a portion of the chromatin with an antibody specific for citrullinated histone H3 (or a negative control IgG) overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 2 hours.
-
Pellet the beads by centrifugation and wash them sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the protein-DNA cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
References
- 1. mdpi.com [mdpi.com]
- 2. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Rise of a Selective Inhibitor: A Technical Guide to the Discovery and Development of D-Cl-amidine
For Immediate Release
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of D-Cl-amidine, a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1). Designed for researchers, scientists, and drug development professionals, this document details the scientific journey from the limitations of first-generation pan-PAD inhibitors to the targeted approach offered by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: The Need for PAD Isoform Selectivity
The protein arginine deiminase (PAD) enzyme family, which catalyzes the post-translational modification of arginine to citrulline, has emerged as a significant therapeutic target in a range of diseases, including autoimmune disorders and cancers.[1] Early therapeutic strategies focused on pan-PAD inhibitors, such as Cl-amidine, which demonstrated efficacy in various animal models of disease, including rheumatoid arthritis, lupus, and ulcerative colitis.[2] However, the lack of isoform specificity of these first-generation inhibitors presented challenges in dissecting the precise roles of individual PAD enzymes in disease pathology and raised concerns about potential off-target effects.[2] This necessitated the development of more selective inhibitors to advance the field.
Discovery and Development of this compound
This compound was developed through a strategic modification of the original Cl-amidine structure. The key innovation was the inversion of the stereochemistry at the α-carbon of the ornithine backbone from the natural L-configuration to the D-configuration.[3] This seemingly subtle change had a profound impact on the inhibitor's selectivity, particularly for PAD1.
Enhanced Selectivity for PAD1
The D-amino acid-based structure of this compound resulted in a significant increase in selectivity for PAD1 over other PAD isoforms.[3] This enhanced selectivity is crucial for its potential as a targeted therapeutic and as a chemical probe to elucidate the specific functions of PAD1.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in cellulo efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| PAD Isoform | kinact/KI (M-1min-1) | Fold Selectivity vs. PAD1 |
| PAD1 | 13,500[3] | 1 |
| PAD2 | <300 | >45 |
| PAD3 | <300 | >45 |
| PAD4 | 1,300 | 10.4 |
Data sourced from Bicker, K. L., et al. (2012).[3]
Table 2: In Cellulo Efficacy of this compound in MDA-MB-231 Cells
| Concentration (µM) | % Cell Viability (relative to control) | Fold Increase in Caspase 3 Activity |
| 200 | Significantly Decreased[3] | ~2.0[3] |
| 400 | Significantly Decreased[3] | ~2.5[3] |
Data sourced from Bicker, K. L., et al. (2012).[3]
Table 3: Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose (mg/kg) | Serum Concentration at 2h | Serum Concentration at 4h |
| Intravenous (IV) | 2.5 | ~21 nM[3] | ~10 nM[3] |
| Intraperitoneal (IP) | 10 | Not Reported | ~10 nM[3] |
Data sourced from Bicker, K. L., et al. (2012).[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and characterization of this compound.
PAD Inhibition Assay (Kinetic Analysis)
-
Enzyme Preparation: Recombinant human PAD1, PAD2, PAD3, and PAD4 are expressed and purified.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl with CaCl2 and dithiothreitol (DTT).
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Initiation: The PAD enzyme is pre-incubated with varying concentrations of this compound in the assay buffer. The reaction is initiated by the addition of a substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).
-
Detection: The rate of citrulline formation is monitored over time using a colorimetric method that detects the ammonia produced during the reaction.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the kinetic parameters kinact (rate of inactivation) and KI (inhibition constant). The ratio kinact/KI is calculated to represent the potency of the irreversible inhibitor.
Cell Viability Assay (MTT Assay)
-
Cell Culture: MDA-MB-231 human breast adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 200 µM and 400 µM) or a vehicle control and incubated for a specified period (e.g., 96 hours).[3][4]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Caspase-3 Activity Assay
-
Cell Lysis: MDA-MB-231 cells, treated with this compound or a vehicle control, are harvested and lysed using a specific cell lysis buffer to release cellular contents.[5]
-
Lysate Preparation: The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.[5]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
Caspase-3 Substrate Addition: The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[5]
-
Fluorescence Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the fluorescent AMC molecule. The fluorescence is measured over time using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]
-
Data Analysis: The rate of increase in fluorescence is proportional to the caspase-3 activity. The results are often expressed as a fold change in activity compared to the vehicle-treated control.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., saline or PBS) and administered to the mice via intravenous (IV) or intraperitoneal (IP) injection at a specified dose.[3]
-
Blood Sampling: At various time points post-administration (e.g., 0, 0.5, 1, 2, 4 hours), blood samples are collected from the mice.
-
Plasma/Serum Preparation: The blood samples are processed to obtain plasma or serum.
-
Compound Extraction: The this compound is extracted from the plasma/serum samples using an appropriate organic solvent.
-
LC-MS/MS Analysis: The concentration of this compound in the extracted samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The serum concentration of this compound is plotted against time to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the study of this compound.
Caption: this compound inhibits PAD1, leading to increased Caspase-3 activation and apoptosis.
Caption: Experimental workflow for the development and characterization of this compound.
Conclusion
This compound represents a significant advancement in the field of PAD inhibitors. Its targeted inhibition of PAD1, coupled with its demonstrated in cellulo efficacy and favorable pharmacokinetic properties, makes it a valuable tool for investigating the specific roles of PAD1 in health and disease. Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this promising selective inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
An In-Depth Technical Guide to D-Cl-amidine: A Tool for Studying Protein Arginine Deiminase 1 (PAD1) Function
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of D-Cl-amidine, a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1). It details the inhibitor's mechanism of action, kinetic properties, and its application in cellular and biochemical assays to elucidate the biological functions of PAD1. This document is intended to serve as a technical resource, offering detailed protocols and data to facilitate the use of this compound as a chemical probe in research and development.
Introduction to Protein Arginine Deiminases (PADs)
The Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes responsible for a critical post-translational modification known as citrullination or deimination. This process involves the irreversible hydrolysis of a peptidyl-arginine residue to a peptidyl-citrulline. This conversion neutralizes the positive charge of the arginine side chain, which can lead to significant alterations in protein structure and function. In humans, five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified, each with distinct tissue distribution and substrate specificities.
Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including autoimmune conditions like rheumatoid arthritis and multiple sclerosis, various cancers, and neurodegenerative disorders. Consequently, there is significant interest in developing specific inhibitors for each PAD isozyme to understand their individual roles in health and disease and to validate them as therapeutic targets. This compound has emerged as a key chemical tool for specifically investigating the function of PAD1.[1]
This compound: A Selective PAD1 Inhibitor
This compound is a D-amino acid-based analog of the pan-PAD inhibitor, Cl-amidine.[1] The inversion of stereochemistry from the L- to the D-configuration confers remarkable selectivity for PAD1 over other active PAD isozymes.[1]
2.1 Mechanism of Action
This compound is a mechanism-based irreversible inhibitor. It features a halo-acetamidine "warhead" that mimics the guanidinium group of the natural substrate, arginine. This allows the inhibitor to bind to the enzyme's active site, where it covalently modifies a critical cysteine residue, leading to irreversible inactivation of the enzyme.
2.2 Quantitative Data: Potency and Selectivity
The potency of irreversible inhibitors is best described by the second-order rate constant k_inact/K_I. The following table summarizes the kinetic constants for this compound and its parent compound, L-Cl-amidine, against the active human PAD isozymes, highlighting this compound's selectivity for PAD1.[1]
| Inhibitor | Target Isozyme | k_inact/K_I (M⁻¹min⁻¹) | Selectivity vs. PAD1 |
| This compound | PAD1 | 13,500 | - |
| PAD2 | 270 | 50-fold | |
| PAD3 | <50 | >270-fold | |
| PAD4 | 1,400 | ~10-fold | |
| L-Cl-amidine | PAD1 | 37,000 | - |
| PAD2 | 4,300 | ~9-fold | |
| PAD3 | 1,200 | ~31-fold | |
| PAD4 | 13,000 | ~3-fold |
Data sourced from Bicker et al., ACS Med Chem Lett, 2012.[1]
Signaling and Biological Role of PAD1
PAD1 is highly expressed in the epidermis and uterus, where it plays a role in terminal differentiation. More recently, PAD1 has been identified as a potential therapeutic target in triple-negative breast cancer. Inhibition of PAD1 by this compound in PAD1-expressing cancer cells, such as MDA-MB-231, has been shown to decrease cell viability and induce apoptosis through the activation of effector caspases like caspase-3.[1]
References
The Enzymatic Inhibition Kinetics of D-Cl-amidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic inhibition kinetics of D-Cl-amidine, a potent and selective inhibitor of Protein Arginine Deiminases (PADs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and mechanisms.
Introduction to this compound and its Target: Protein Arginine Deiminases
This compound is a derivative of the pan-PAD inhibitor Cl-amidine, distinguished by the d-stereochemistry of its amino acid component. This modification confers enhanced selectivity, particularly for PAD1. PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including inflammation, gene regulation, and apoptosis.[1][2] Dysregulated PAD activity is implicated in several diseases, including rheumatoid arthritis, ulcerative colitis, and cancer, making PADs attractive therapeutic targets.[1]
This compound, like its predecessor, is a haloacetamidine-based irreversible inhibitor. It functions by covalently modifying a critical cysteine residue within the active site of PAD enzymes, leading to their inactivation.[3]
Quantitative Inhibition Kinetics
The potency and selectivity of this compound and the related compound Cl-amidine have been characterized against various PAD isozymes. The efficiency of irreversible inhibitors is best described by the second-order rate constant kinact/KI, which reflects the overall inhibitory potency.
| Inhibitor | Target Isozyme | kinact/KI (M-1min-1) | IC50 (µM) | Fold Selectivity (vs. PAD4) | Reference |
| This compound | PAD1 | 13,500 | - | ~10-fold | |
| PAD2 | - | - | 50-fold | ||
| PAD3 | - | - | 200-fold | ||
| PAD4 | ~1,350 | - | 1 | ||
| Cl-amidine | PAD1 | - | 0.8 | - | [4][5] |
| PAD2 | - | - | - | ||
| PAD3 | - | 6.2 | - | [4][5] | |
| PAD4 | 13,000 | 5.9 | - | [2][4][5] |
Signaling Pathways Modulated by this compound Inhibition
The inhibition of PADs by this compound can significantly impact cellular signaling pathways, particularly in the context of cancer and inflammation.
PAD1-Mediated Regulation of the MEK1-ERK1/2-MMP2 Pathway in Cancer
In triple-negative breast cancer, PAD1 has been shown to play a crucial role in promoting epithelial-mesenchymal transition (EMT) and metastasis. This compound, as a potent PAD1 inhibitor, can interfere with this pathway. The proposed mechanism involves the citrullination of MEK1 by PAD1, which in turn suppresses the phosphorylation of ERK1/2 and leads to the upregulation of matrix metalloproteinase-2 (MMP2), a key enzyme in cancer cell invasion.
References
- 1. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4-Mediated Neutrophil Extracellular Trap Formation Is Not Required for Immunity against Influenza Infection | PLOS One [journals.plos.org]
- 3. rupress.org [rupress.org]
- 4. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A continuous spectrophotometric assay method for peptidylarginine deiminase type 4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Cl-amidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Cl-amidine, a potent and highly selective inhibitor of Peptidylarginine Deiminase 1 (PAD1), in cell culture experiments. This document outlines its mechanism of action, summarizes effective concentrations across various cell lines, and provides detailed protocols for determining optimal experimental conditions.
Application Notes
Introduction to this compound
This compound is a D-amino acid-based, irreversible inhibitor of PAD enzymes, with high selectivity for PAD1.[1] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins, a process known as citrullination or deimination. This modification can alter protein structure and function, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[2][3][4] this compound offers improved bioavailability and a better safety profile compared to its L-amino acid counterpart, Cl-amidine, a pan-PAD inhibitor.[3] Its selectivity makes it a valuable tool for investigating the specific roles of PAD1 in cellular processes.
Mechanism of Action
This compound, like other haloacetamidine-based inhibitors, irreversibly inactivates PAD enzymes by covalently modifying a critical cysteine residue within the enzyme's active site.[5] This prevents the conversion of protein-bound arginine to citrulline. Inhibition of PAD1 by this compound can lead to various cellular outcomes, including the induction of apoptosis and cell cycle arrest.[1][5][6] For instance, in MDA-MB-231 breast cancer cells, treatment with this compound leads to decreased cell viability and an increase in caspase-3 activity, indicating apoptosis induction.[1]
Caption: Mechanism of this compound action on PAD1.
Guidelines for Determining Optimal Concentration
The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and the specific biological question being addressed. A typical workflow involves establishing the cytotoxic profile of the compound and then selecting sub-toxic concentrations for functional assays.
-
Initial Range Finding: Start with a broad range of concentrations based on published data (e.g., 1 µM to 500 µM).
-
Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT, WST-1) to determine the IC50 (half-maximal inhibitory concentration) and to identify the concentration range that does not cause significant cell death for your specific cell line and incubation time.
-
Functional Assays: Use sub-toxic concentrations to assess the biological activity of this compound, such as its ability to inhibit protein citrullination. This can be measured by Western blotting for citrullinated histones (e.g., H3cit).
Caption: Workflow for optimizing this compound concentration.
Quantitative Data Summary
The following tables summarize the reported effective concentrations and IC50 values for this compound and the related pan-PAD inhibitor, Cl-amidine, in various contexts. Note that this compound is a selective PAD1 inhibitor, while Cl-amidine inhibits multiple PAD isozymes.[1][3]
Table 1: this compound Efficacy and Cytotoxicity
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 | Cell Viability | 200-400 µM | 96 hrs | Significantly decreased cell viability | [1] |
| MDA-MB-231 | Apoptosis | 200-400 µM | N/A | Increased caspase-3 activity |[1] |
Table 2: Cl-amidine (Pan-PAD Inhibitor) Efficacy and Cytotoxicity for Reference
| Cell Line / Target | Assay Type | Concentration / IC50 | Incubation Time | Effect | Reference |
|---|---|---|---|---|---|
| PAD1 | Cell-free assay | IC50: 0.8 µM | N/A | Enzyme Inhibition | [5][6][7] |
| PAD3 | Cell-free assay | IC50: 6.2 µM | N/A | Enzyme Inhibition | [5][6][7] |
| PAD4 | Cell-free assay | IC50: 5.9 µM | N/A | Enzyme Inhibition | [5][6][7] |
| U-87 MG (Glioma) | WST-1 Assay | IC50: 256.09 µM | 24 hrs | Antiproliferative | [2] |
| U-87 MG (Glioma) | WST-1 Assay | IC50: 150.40 µM | 48 hrs | Antiproliferative | [2] |
| U2OS (Osteosarcoma) | Cell Viability | EC50: 160 µM | 72 hrs | Antiproliferative | [5] |
| TK6 (Lymphoblastoid) | Apoptosis Assay | 5 - 50 µg/mL | 24 hrs | Dose-dependent apoptosis | [5][6] |
| HT29 (Colon Cancer) | Apoptosis Assay | 5 - 50 µg/mL | 24 hrs | Dose-dependent apoptosis | [5][6] |
| HL-60 | PAD4 Inhibition | 5 - 10 µM | 15 mins | Reduced citrullinated H4 | [7] |
| Dendritic Cells | iNOS Expression | 50 - 200 µM | 24 hrs | Suppressed LPS-induced iNOS | [8][9] |
| RHEs | Deimination | 800 µM | 48 hrs | Reduced total deiminated proteins by ~45% |[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound hydrochloride is soluble in DMSO.[1] Proper storage is crucial to maintain its activity.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO, for example, at a concentration of 80 mg/mL (230.39 mM).[1] Warming the tube to 37°C and using an ultrasonic bath can aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%).
Protocol 2: Determining Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (background control) and cells treated with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 3: Western Blot Analysis of Histone Citrullination
This protocol allows for the detection of changes in protein citrullination (e.g., on histone H3) following this compound treatment, confirming its inhibitory activity within the cell.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acid extraction buffers for histone purification (optional but recommended)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (16% or 4-20% gradient recommended for histones)[13]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-Histone H3 (citrulline R2+R8+R17) and Anti-Histone H3 (total H3, as a loading control).[13]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound and a positive control (e.g., a calcium ionophore like A23187 to induce citrullination), wash cells with cold PBS and lyse them. For histones, an acid extraction protocol is often preferred to enrich for these basic proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 15-25 µg of protein per lane by boiling in sample buffer. Separate the proteins on a high-percentage SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-citrullinated H3 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against total histone H3 to confirm equal loading.
Caption: Logical relationship of this compound's cellular effects.
References
- 1. glpbio.com [glpbio.com]
- 2. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: D-Cl-amidine Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
D-Cl-amidine is a potent and highly selective inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme involved in the post-translational modification of proteins by converting arginine residues to citrulline.[1][2] Due to its role in various physiological and pathological processes, this compound is a valuable tool for research in areas such as oncology, where it has been shown to decrease cell viability and induce apoptosis.[1][2] Proper handling and storage of this compound, particularly in its common solvent Dimethyl Sulfoxide (DMSO), are critical for ensuring experimental reproducibility and the integrity of the compound.
Solubility in DMSO
This compound hydrochloride exhibits good solubility in DMSO, although heating and sonication are often required to achieve maximum concentration.[1][2] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][3] Reports indicate that concentrations ranging from 32 mg/mL to 80 mg/mL can be achieved.[1][2]
Stability and Storage
Solid Form: As a solid, this compound hydrochloride should be stored at -20°C, protected from light, and preferably under an inert nitrogen atmosphere.[1][4]
DMSO Stock Solutions: Once dissolved in DMSO, stock solutions of this compound are stable for a limited period. For long-term storage of up to six months, it is recommended to keep aliquots at -80°C.[1][2][5] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][2][5] To maintain compound integrity, it is imperative to use aliquots to avoid repeated freeze-thaw cycles.[1][2] Solutions should also be protected from light and moisture.[1][5]
Aqueous Solutions: It is not recommended to store aqueous dilutions of this compound for more than one day, as the compound's stability in aqueous buffers is limited.[6]
Data Presentation: Quantitative Summary
The following tables provide a summary of the solubility and storage conditions for this compound.
Table 1: Solubility of this compound hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Source(s) |
|---|---|---|---|---|
| DMSO | 32 mg/mL | 92.16 mM | Ultrasonic, warming, and heat to 60°C recommended. | [1][4] |
| DMSO | 80 mg/mL | 230.39 mM | Ultrasonic, warming, and heat to 60°C recommended. | [2] |
| H₂O | 16.67 mg/mL | 48.01 mM | Ultrasonic, warming, and heat to 60°C recommended. |[1] |
Note: The molecular weight of this compound hydrochloride is 347.24 g/mol .[1][4]
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Conditions | Source(s) |
|---|---|---|---|---|
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light, store under nitrogen. | [1][4][6] |
| In DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][2][5] |
| In DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][2][5] |
| In Aqueous Buffer | 4°C / RT | ≤ 1 day | Prepare fresh before use. |[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound DMSO Stock Solution
This protocol describes the preparation of a 92 mg/mL (~230 mM) stock solution in DMSO.
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous DMSO (newly opened bottle)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Water bath or heat block set to 60°C
-
Bath sonicator
-
Vortex mixer
-
Precision balance
Methodology:
-
Equilibrate the this compound hydrochloride vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride powder accurately and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 125 µL of DMSO for an 80 mg/mL solution).
-
Briefly vortex the mixture.
-
Place the vial in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.[1][2]
-
Following heating, place the vial in a bath sonicator for 10-15 minutes.[1][2]
-
Vortex the solution again until the solid is completely dissolved and the solution is clear.
-
Once fully dissolved, prepare single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots according to the recommendations in Table 2 (e.g., at -80°C for long-term storage).
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution for use in cell-based assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. Note: To avoid precipitation and solvent toxicity, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%.
-
For example, to prepare a 100 µM working solution from an 80 mg/mL (230 mM) stock:
-
First, prepare an intermediate dilution by adding 2 µL of the 230 mM stock to 458 µL of culture medium (yields a 1 mM solution).
-
Next, add the required volume of this 1 mM intermediate solution to the final culture volume. For instance, add 10 µL of the 1 mM solution to 990 µL of medium in a well to achieve a final concentration of 10 µM.
-
-
Mix thoroughly by gentle pipetting or swirling before adding to cells.
-
Use the prepared working solution immediately. Do not store aqueous dilutions.[6]
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for this compound solution preparation and use.
Caption: Simplified signaling pathway for PAD inhibition.
References
Preparation of D-Cl-amidine Stock Solutions for In Vitro Assays
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of D-Cl-amidine stock solutions intended for in vitro biological assays. This compound is a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme implicated in various physiological and pathological processes.[1][2] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible experimental results.
Chemical Properties and Solubility
This compound hydrochloride is the salt form of this compound, often used in research due to its enhanced water solubility and stability.[2] It is a white to light yellow solid.[3]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 32 mg/mL (92.16 mM)[3][4] | Ultrasonic and warming to 60°C may be required.[3][4] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3][5] |
| Water | 16.67 mg/mL (48.01 mM)[3] | Requires sonication and warming to 60°C to dissolve.[3] |
| Ethanol | ~20 mg/mL | Data for the related compound Cl-amidine.[6] |
| PBS (pH 7.2) | ~3 mg/mL | Data for the related compound Cl-amidine.[6] |
Note: The molecular weight of this compound hydrochloride is 347.24 g/mol .[3]
Recommended Solvents and Stock Solution Preparation
The choice of solvent for preparing a this compound stock solution depends on the specific requirements of the in vitro assay, including the final desired concentration and the tolerance of the biological system to the solvent.
Protocol for Preparing a 10 mM DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of the compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 3.47 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aiding Dissolution (if necessary): If precipitation or incomplete dissolution occurs, the process can be aided by warming the solution to 37°C or 60°C and/or using an ultrasonic bath.[1][3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[3]
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | 1 month[1][3] | Protect from light and store under nitrogen if possible.[3] |
| -80°C | 6 months[1][3] | Protect from light and store under nitrogen if possible.[3] |
Protocol for Preparing an Aqueous Stock Solution
For experiments where DMSO may interfere, an aqueous stock solution can be prepared. However, the solubility in aqueous buffers is significantly lower.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heat block
-
0.22 µm sterile filter
Procedure:
-
Weighing: Weigh the desired amount of this compound hydrochloride powder.
-
Dissolving: Add the appropriate volume of sterile water or PBS.
-
Aiding Dissolution: This will require significant effort. Use a combination of vortexing, heating to 60°C, and sonication to facilitate dissolution.[3]
-
Sterilization: Once dissolved, sterilize the solution by passing it through a 0.22 µm filter.[3]
-
Storage: It is highly recommended to prepare aqueous solutions fresh and use them on the same day.[6] Storing aqueous solutions for more than one day is not advised.[6]
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the powdered compound to its use in an in vitro assay.
Caption: Experimental workflow for this compound stock solution preparation and use.
Signaling Pathway of this compound Action
This compound is an irreversible pan-inhibitor of peptidylarginine deiminases (PADs), with a preference for PAD1.[2][7] PAD enzymes catalyze the post-translational modification of arginine to citrulline in proteins, a process called citrullination. This modification can alter protein structure and function, and is implicated in various diseases. By inhibiting PADs, this compound can modulate downstream cellular processes. For example, inhibition of PADs can lead to an increase in p53 expression and the induction of apoptosis.[5] In some cell types, PAD inhibition has been shown to upregulate the ATF4/SESN2 pathway, which is involved in the cellular stress response and autophagy.[8]
Caption: Simplified signaling pathway of this compound action.
Quality Control
To ensure the integrity of your experiments, it is important to:
-
Confirm Solubility: Visually inspect the stock solution to ensure there is no precipitate. If unsure, centrifuge the tube and inspect for a pellet.
-
Use Fresh Dilutions: Prepare working dilutions from the frozen stock solution immediately before each experiment. Do not store diluted solutions.
-
Solvent Controls: Always include a vehicle control (the solvent used for the stock solution, at the same final concentration) in your experiments to account for any effects of the solvent itself.
By following these guidelines, researchers can prepare stable and effective this compound stock solutions for their in vitro studies, leading to more reliable and reproducible data.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Cl-amidine Treatment for Lupus Research in Mice
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and organ damage. A key pathological process implicated in SLE is the aberrant formation of Neutrophil Extracellular Traps (NETs). NETosis, the process of NET formation, involves the release of decondensed chromatin from neutrophils, which serves as a source of autoantigens like double-stranded DNA (dsDNA).[1][2] This process is heavily dependent on the activity of Peptidylarginine Deiminases (PADs), a family of enzymes that catalyze the conversion of arginine to citrulline.[3] Specifically, PAD4-mediated citrullination of histones is a critical step for chromatin decondensation required for NET release.[2][4]
D-Cl-amidine (referred to as Cl-amidine in the cited literature) is a pan-PAD inhibitor that has been investigated as a therapeutic agent in murine lupus models.[1][3] By inhibiting PAD enzymes, Cl-amidine effectively blocks histone citrullination and subsequent NET formation.[1][4] Research in lupus-prone mouse models, such as the New Zealand Mixed (NZM) and MRL/lpr strains, has demonstrated that Cl-amidine treatment can mitigate disease activity, reduce organ damage, and improve vascular function, validating PAD inhibition as a promising therapeutic strategy for SLE.[1][5][6][7]
These notes provide detailed protocols for the application of this compound in murine lupus research, summarize key quantitative outcomes, and illustrate the underlying molecular pathways and experimental workflows.
Mechanism of Action: PAD Inhibition and NETosis
The primary mechanism of this compound in the context of lupus is the inhibition of PAD enzymes, which disrupts the formation of NETs. This pathway is crucial as NETs expose self-antigens that can trigger and perpetuate the autoimmune response in SLE.
Caption: this compound inhibits PAD4, preventing histone citrullination and NET formation.
Experimental Protocols
Protocol 1: Systemic this compound Administration in MRL/lpr Mice
This protocol details the systemic treatment of the lupus-prone MRL/lpr mouse model with this compound to assess its impact on nephritis, skin disease, and vascular dysfunction.[6][8]
Materials:
-
MRL/lpr mice (female, 8 weeks of age)
-
This compound (pan-PAD inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
1 mL syringes with 27-gauge needles
-
Animal scale and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate MRL/lpr mice for one week upon arrival under standard laboratory conditions.
-
Group Allocation: Randomly divide mice into a vehicle control group and a this compound treatment group (n=10 per group is recommended).[1]
-
Drug Preparation:
-
Administration:
-
Monitoring:
-
Monitor animal body weight and overall health status weekly.
-
At 11 and 14 weeks of age, collect blood via retro-orbital or submandibular bleed to measure autoantibody levels (e.g., anti-dsDNA).[6]
-
Monitor for the development of skin lesions (e.g., muzzle alopecia) and measure lesion circumference if present.[6]
-
-
Endpoint Analysis:
-
At 14 weeks of age, euthanize the mice.[6]
-
Collect blood, spleen, kidneys, skin from affected areas, and aorta for downstream analysis (see Protocol 2 and Data Tables).
-
Protocol 2: Ex Vivo NET Formation Assay
This protocol is used to quantify the effect of in vivo this compound treatment on the ability of neutrophils to form NETs.[1][6]
Materials:
-
Bone marrow cells from treated and control mice (from Protocol 1)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
Sytox Green or other cell-impermeable DNA dye
-
Anti-Myeloperoxidase (MPO) antibody conjugated to a fluorophore
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
-
96-well black-walled imaging plates
Procedure:
-
Neutrophil Isolation:
-
Harvest bone marrow from the femurs and tibias of euthanized mice.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., Percoll or Ficoll-Paque).
-
-
Cell Plating:
-
Resuspend isolated neutrophils in RPMI medium and seed them into a 96-well imaging plate at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere for 1 hour at 37°C, 5% CO2.
-
-
Stimulation:
-
Staining and Imaging:
-
Gently add Sytox Green (to stain extracellular DNA) and a fluorescently-labeled anti-MPO antibody (a key NET protein) to the wells.
-
Counterstain with DAPI to visualize all cell nuclei.
-
Image the wells using a fluorescence microscope. NETs are identified as web-like structures positive for DNA (Sytox Green/DAPI) and MPO.[6]
-
-
Quantification:
-
Quantify NET formation by measuring the area of Sytox Green fluorescence using imaging software (e.g., ImageJ) or by manual counting of NET-releasing cells relative to the total number of cells (DAPI).
-
Compare the extent of NET formation between neutrophils from vehicle-treated and this compound-treated mice.
-
Experimental Workflow and Data Presentation
An effective study design involves treating lupus-prone mice over a period where disease develops, followed by a comprehensive analysis of various pathological markers.
Caption: Workflow from in vivo mouse treatment to multi-organ endpoint analysis.
Data Summary Tables
The following tables summarize the treatment protocols and quantitative outcomes from key studies using Cl-amidine in murine lupus models.
Table 1: Summary of this compound Treatment Protocols in Lupus Mouse Models
| Mouse Model | This compound Dose & Route | Treatment Duration | Vehicle Control | Key Findings | Citations |
| NZM | 10 mg/kg/day, Subcutaneous | 12 to 26 weeks of age | Daily Subcutaneous Injection | Inhibited NET formation, reduced glomerular IgG deposition, improved endothelial function, delayed arterial thrombosis. | [1][3] |
| MRL/lpr | 10 mg/kg/day, Subcutaneous | 8 to 14 weeks of age | 25% DMSO in PBS | Reduced NET formation, protected against proteinuria and skin disease, improved vascular function, downregulated Type I IFN gene expression. | [5][6][8] |
| MRL/lpr | 20 mg/kg, Topical | Upon rash onset to 17 weeks | Vehicle Cream | Improved skin lesions (alopecia); did not significantly modify systemic features like autoantibodies or bone marrow NETosis. | [9] |
Table 2: Quantitative Effects of Systemic this compound Treatment in Murine Lupus
| Parameter | Mouse Model | Outcome in this compound Group vs. Vehicle | Notes | Citations |
| NET Formation | NZM & MRL/lpr | Significantly Reduced | Observed in both spontaneous and PMA-stimulated ex vivo assays from bone marrow neutrophils. | [1][6] |
| Renal Function | MRL/lpr | Reduced Proteinuria | Albumin-to-creatinine ratio was significantly lower in treated mice. | [5][6] |
| NZM & MRL/lpr | Reduced Glomerular Immune Complex Deposition | Significant reduction in IgG and C3 deposition scores in kidney glomeruli. | [1][6] | |
| Vascular Function | NZM & MRL/lpr | Significantly Improved Endothelium-Dependent Vasorelaxation | Aortic rings from treated mice showed improved relaxation in response to acetylcholine. | [1][3][6] |
| Skin Disease | MRL/lpr | Significantly Reduced Muzzle Alopecia | Lesion circumference was significantly smaller, with many mice prevented from developing lesions entirely. | [6] |
| MRL/lpr | Reduced Dermal NETs and IFN Signature | Significantly fewer NETs (MPO-DNA overlap) and Mx1-positive cells in the dermis of skin lesions. | [6] | |
| Serology | NZM | Altered Anti-dsDNA Antibody Profile | Showed a different pattern of anti-dsDNA levels over time compared to vehicle, with a more pronounced initial increase but stabilization. | [1][3] |
| MRL/lpr | No Significant Change in Anti-dsDNA or Total IgG | A trend towards increased anti-dsDNA was noted but did not reach statistical significance. | [6] | |
| NZM | Reduced Complement C3 Consumption | Serum C3 levels were significantly higher, indicating less complement activation. | [1] | |
| Type I IFN Signature | MRL/lpr | Significantly Downregulated | Expression of IFN-regulated genes (e.g., Ifit1, Mx1) was reduced in the bone marrow of treated mice. | [6] |
References
- 1. Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI - Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus [jci.org]
- 4. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
- 6. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Diverse Roles of NETosis in the Pathogenesis of Lupus [frontiersin.org]
- 8. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Topical Administration of Peptidylarginine Deiminase Inhibitors in Murine Lupus - ACR Meeting Abstracts [acrabstracts.org]
Application of D-Cl-amidine in Cancer Cell Line Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Cl-amidine is a potent and highly selective inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme implicated in the pathogenesis of various diseases, including cancer. Its parent compound, Cl-amidine, is a pan-PAD inhibitor, affecting multiple PAD isozymes. These compounds have emerged as valuable tools in cancer research, demonstrating the ability to induce apoptosis, cell cycle arrest, and reduce cell viability across a range of cancer cell lines. This document provides detailed application notes and experimental protocols for the use of this compound and Cl-amidine in cancer cell line studies.
Mechanism of Action
This compound and Cl-amidine exert their anticancer effects primarily through the inhibition of peptidylarginine deiminases (PADs). PADs are a family of enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function, thereby impacting various cellular processes.
In the context of cancer, dysregulated PAD activity has been linked to tumorigenesis.[1] By inhibiting PAD enzymes, this compound and Cl-amidine interfere with these pathological processes. Specifically, Cl-amidine has been shown to induce the expression of the tumor suppressor p53 and its downstream targets, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA.[2] This activation of the p53 pathway contributes to cell cycle arrest and apoptosis in cancer cells.[2][3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and Cl-amidine in various cancer cell lines.
Table 1: IC50 Values of Cl-amidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |
| Human leukemia | Leukemia | 0.25 | Not Specified |
| Human breast cancer | Breast Cancer | 0.05 | Not Specified |
| Human colon cancer | Colon Cancer | 1 | Not Specified |
| U-87 MG | Glioblastoma | 256.09 | 24 hours |
| U-87 MG | Glioblastoma | 150.40 | 48 hours |
| HT-29 | Colon Adenocarcinoma | >50 µg/mL (Resistant) | 24 hours |
| TK6 | Lymphoblastoid | Induces apoptosis dose-dependently | 24 hours |
Table 2: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Effect |
| MDA-MB-231 | Breast Cancer | 200-400 | Significant decrease in cell viability |
Signaling Pathway
The inhibition of PAD enzymes by this compound and Cl-amidine triggers a cascade of events culminating in cancer cell death. A key pathway involved is the p53 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound and Cl-amidine in cancer cell line studies.
General Experimental Workflow
References
Detecting Protein Citrullination via Western Blot Following D-Cl-amidine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein citrullination, the post-translational conversion of arginine to citrulline, is a critical biological process catalyzed by Peptidylarginine Deiminases (PADs). Dysregulation of this process is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers. The study of citrullination and its modulation by specific inhibitors is paramount for understanding disease mechanisms and developing novel therapeutics. D-Cl-amidine is a potent and selective inhibitor of PAD1, an isoform involved in skin cornification and embryonic development. This document provides a detailed protocol for the detection and semi-quantitative analysis of protein citrullination in cell or tissue lysates by Western blot, following treatment with this compound.
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues in proteins to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, leads to a loss of positive charge and can significantly alter protein structure and function.[3] Aberrant citrullination has been linked to several pathologies, including rheumatoid arthritis, lupus, and various cancers.[1][4]
The development of specific PAD inhibitors is crucial for both basic research and therapeutic applications. This compound is a selective inhibitor of PAD1, allowing for the targeted investigation of this specific isoform's role in cellular processes.[5] By treating cells or tissues with this compound and subsequently analyzing protein citrullination levels, researchers can elucidate the contribution of PAD1 to specific citrullination events.
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[6] For the detection of citrullinated proteins, a common method involves chemical modification of citrulline residues on a membrane, followed by detection with an antibody that specifically recognizes the modified citrulline.[2][7][8] This application note provides a comprehensive protocol for this Western blot procedure, tailored for samples treated with this compound.
Signaling Pathway and Inhibition
Protein citrullination is a tightly regulated process. The PAD enzymes, including PAD1, are activated by elevated intracellular calcium levels. Once activated, PAD1 targets specific arginine residues within its substrate proteins, converting them to citrulline. This modification can alter protein conformation, disrupt protein-protein interactions, and influence downstream signaling events. This compound acts as a mechanism-based inhibitor, covalently modifying a critical cysteine residue in the active site of PAD1, thereby irreversibly inactivating the enzyme and preventing protein citrullination.
Caption: Mechanism of PAD1-mediated citrullination and its inhibition by this compound.
Experimental Protocols
This section details the step-by-step procedure for treating cells with this compound and subsequently performing a Western blot to detect citrullinated proteins.
This compound Treatment of Cells
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a predetermined time (e.g., 1-24 hours).[9] A vehicle control (DMSO) should be included.
-
Induction of Citrullination (Optional): To enhance the citrullination signal, cells can be stimulated with a calcium ionophore (e.g., 4 µM A23187) for a short period (e.g., 30 minutes) before harvesting.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
Western Blot Protocol for Citrullination Detection
This protocol is adapted from the Merck Millipore Anti-Citrulline (Modified) Detection Kit.[7][10]
1. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
2. Chemical Modification of Citrulline:
-
Important: This step should be performed in a fume hood with appropriate personal protective equipment.
-
Prepare the modification buffer by mixing Reagent A (containing sulfuric acid and phosphoric acid) and Reagent B (containing 2,3-butanedione monoxime and antipyrine) according to the kit instructions.[7]
-
Immediately incubate the PVDF membrane in the modification buffer in a light-proof container at 37°C for 3 hours to overnight.[7]
-
After incubation, thoroughly rinse the membrane with multiple changes of water.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Modified Citrulline antibody (e.g., clone C4) diluted 1:1000 in 5% non-fat dry milk in TBST for 2 hours at room temperature or overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-human IgG-HRP) diluted 1:2000 in 5% non-fat dry milk in TBST for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Analyze the band intensities using appropriate software. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Experimental Workflow
The overall experimental process, from cell treatment to data analysis, is outlined below.
Caption: Workflow for detecting citrullination after this compound treatment.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocol.
Table 1: this compound and Cl-amidine Treatment Concentrations
| Inhibitor | Cell/Tissue Type | Concentration Range | Treatment Duration | Reference(s) |
| This compound | Mouse Embryos | 100 µM | 24-48 hours | [9] |
| Cl-amidine | Reconstructed Human Epidermis | 100 - 800 µM | 48 hours | [3] |
| Cl-amidine | Pancreatic Cancer Cells | 50 - 100 µM | 1 hour | [11][12] |
| Cl-amidine | Dendritic Cells | 50 - 200 µM | 24 hours | [13] |
| Cl-amidine | Murine Sepsis Model (in vivo) | 50 mg/kg | Pre-treatment | [14] |
| BB-Cl-amidine | Peripheral Blood Mononuclear Cells | 20 µM | 1 hour | [1][15] |
Table 2: Western Blot Antibody Dilutions and Incubation Times
| Antibody | Dilution | Incubation Time | Blocking Buffer | Reference(s) |
| Anti-Modified Citrulline (clone C4) | 1:1000 | 2 hours at RT or O/N at 4°C | 5% Non-fat Dry Milk in TBST | [7] |
| Anti-Citrulline (MABN328) | 1 µg/mL | 1 hour at RT | 5% Skim Milk | [6] |
| Goat Anti-Human IgG-HRP | 1:2000 | 1 hour at RT | 5% Non-fat Dry Milk in TBST | [7] |
| Goat Anti-Mouse IgG-HRP | 1 µg/mL | 1 hour at RT | 5% Skim Milk | [6] |
Conclusion
The protocol described provides a robust and reliable method for investigating the role of PAD1 in protein citrullination using the selective inhibitor this compound. By carefully following these procedures and optimizing conditions for specific cell or tissue types, researchers can gain valuable insights into the biological significance of PAD1-mediated citrullination and its potential as a therapeutic target. The use of a chemical modification-based Western blot approach allows for the detection of total citrullinated proteins, providing a comprehensive overview of the impact of PAD1 inhibition.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD-mediated citrullination is a novel candidate diagnostic marker and druggable target for HPV-associated cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of Monoclonal Antibodies Recognizing Citrulline-Modified Residues [frontiersin.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Citrullination and PAD Enzyme Biology in Type 1 Diabetes – Regulators of Inflammation, Autoimmunity, and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of Protein Citrullination Following Inhibition by Cl-amidine
Introduction
Protein citrullination, the post-translational conversion of arginine to citrulline, is a crucial biological process catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs).[1][2][3] This modification leads to a loss of positive charge, which can alter protein structure and function.[1][3] Aberrant citrullination is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as some cancers.[4][5] Consequently, the detection of citrullinated proteins and the modulation of PAD activity are of significant interest in both basic research and drug development.
Cl-amidine and its derivatives, such as BB-Cl-amidine, are potent, irreversible pan-PAD inhibitors that covalently modify an active site cysteine residue.[6][7][8] These inhibitors serve as powerful tools to investigate the functional roles of citrullination. D-Cl-amidine is noted for its selectivity towards PAD1 and improved bioavailability.[7] Immunohistochemistry (IHC) is a valuable technique to visualize the in situ levels and localization of citrullinated proteins within tissues, providing critical insights into the efficacy of PAD inhibitors like Cl-amidine.
These application notes provide a detailed protocol for the immunohistochemical staining of citrullinated proteins in tissues, with a focus on studies involving the use of Cl-amidine to inhibit PAD activity.
Signaling and Experimental Diagrams
Caption: Protein Citrullination Signaling Pathway.
Caption: Mechanism of Action for Cl-amidine.
Caption: Experimental Workflow for IHC Staining.
Quantitative Data Summary
The following tables summarize the quantitative effects of Cl-amidine as a PAD inhibitor in various experimental models.
Table 1: Inhibitory Concentration (IC₅₀) of Cl-amidine against PAD Isozymes
| PAD Isozyme | IC₅₀ (μM) | Reference |
|---|---|---|
| PAD1 | 0.8 | [6][9] |
| PAD3 | 6.2 | [6][9] |
Table 2: In Vivo Efficacy of Cl-amidine in a DSS-Induced Colitis Mouse Model
| Parameter Measured | Treatment Group | Result | % Change vs. DSS | Reference |
|---|---|---|---|---|
| PAD Activity (Colon) | DSS | Increased | - | [10][11] |
| DSS + Cl-amidine (75 mg/kg) | Significantly Reduced | ↓ | [10][11] | |
| Protein Citrullination (Colon) | DSS | Increased | - | [10][11] |
| DSS + Cl-amidine (75 mg/kg) | Significantly Reduced | ↓ | [10][11] | |
| iNOS Levels (Colon) | AOM + DSS | Elevated | - | [12] |
| | AOM + DSS + Cl-amidine | Significantly Reduced | ↓ |[12] |
Table 3: Effect of Cl-amidine on Inflammatory Cytokine Levels in LPS-Induced Endometritis
| Cytokine | Treatment Group | Result (% Decrease vs. LPS) | Reference |
|---|---|---|---|
| IL-1β | LPS + Cl-amidine | 31% | [13] |
| IL-6 | LPS + Cl-amidine | 22% | [13] |
| TNF-α | LPS + Cl-amidine | 45% |[13] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Citrullination in Cell Culture
This protocol describes the treatment of cultured cells with Cl-amidine to inhibit PAD activity prior to analysis.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Cl-amidine (or this compound) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer or fixative (e.g., 4% paraformaldehyde for immunocytochemistry)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment (typically 60-80% confluency for adherent cells).
-
Cl-amidine Preparation: Prepare working solutions of Cl-amidine by diluting the stock solution in complete culture medium. A dose-response experiment is recommended (e.g., 0, 10, 50, 100, 200 μM).[14] Include a vehicle control (DMSO) at the same final concentration as the highest Cl-amidine dose.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of Cl-amidine or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours), depending on the experimental goals and cell type.[6][14]
-
Cell Harvesting:
-
For Western Blot: Wash cells twice with ice-cold PBS. Lyse the cells directly on the plate using an appropriate lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant for protein quantification and analysis.
-
For Immunocytochemistry: Wash cells twice with PBS. Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature). Proceed with permeabilization and immunostaining protocols.
-
Protocol 2: Immunohistochemical Staining of Citrullinated Proteins in Paraffin-Embedded Tissue
This protocol provides a standard method for detecting citrullinated proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 μm thick) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary Antibody: Anti-peptidyl-citrulline antibody (e.g., Clone F95) or Anti-citrullinated Histone H3.[2][15]
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes for 5 minutes each.
-
Incubate in 100% Ethanol: 2 changes for 3 minutes each.
-
Incubate in 95% Ethanol: 2 changes for 3 minutes each.
-
Incubate in 70% Ethanol: 2 changes for 3 minutes each.
-
Rinse thoroughly in deionized water.[16]
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Antigen Retrieval Buffer.
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).[16]
-
Rinse slides in deionized water.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-citrulline antibody in blocking buffer to its optimal concentration.
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes). Positive staining will appear as a brown precipitate.[17]
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.
-
"Blue" the sections by rinsing in running tap water or a weak alkaline solution.[16]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. The intensity and localization of the brown stain indicate the presence of citrullinated proteins. The results can be semi-quantitatively scored based on staining intensity and the percentage of positive cells.[18]
-
References
- 1. Citrullination of proteins: a common post-translational modification pathway induced by different nanoparticles in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrullination - Wikipedia [en.wikipedia.org]
- 4. The virtues and vices of protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting Protein Arginine Deiminases Has Antioxidant Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased Citrullination of Histone H3 in Multiple Sclerosis Brain and Animal Models of Demyelination: A Role for Tumor Necrosis Factor-Induced Peptidylarginine Deiminase 4 Translocation | Journal of Neuroscience [jneurosci.org]
- 16. proteinatlas.org [proteinatlas.org]
- 17. researchgate.net [researchgate.net]
- 18. shura.shu.ac.uk [shura.shu.ac.uk]
Troubleshooting & Optimization
Technical Support Center: D-Cl-amidine and its Analogs
Welcome to the technical support center for D-Cl-amidine and related peptidylarginine deiminase (PAD) inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cl-amidine?
This compound is a stereoisomer of Cl-amidine, a well-established pan-PAD inhibitor. Both compounds are haloacetamidine-based irreversible inhibitors that covalently modify an active site cysteine in PAD enzymes.[1] this compound was developed as part of a series of D-amino acid-based inhibitors and shows high selectivity for PAD1.[2][3] While both L- and D-isomers can be effective, they may exhibit differences in metabolic stability and cellular uptake.[3]
Q2: What are the primary on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the inhibition of PAD enzymes, leading to a reduction in protein citrullination. This can manifest as:
-
Decreased cell viability and proliferation in certain cancer cell lines (e.g., MDA-MB-231).[2][3]
-
Induction of apoptosis, often measured by increased caspase-3 activity.[2][3]
-
Prevention of histone citrullination and the formation of Neutrophil Extracellular Traps (NETs).[4][5]
Q3: I'm observing cytotoxicity in a cell line that is not expected to be sensitive to PAD inhibition. Could this be an off-target effect?
While this compound is generally reported to have low toxicity in non-cancerous cell lines, off-target effects leading to cytotoxicity are possible, especially at higher concentrations.[2][6] Cl-amidine has been shown to induce apoptosis in various cancer cell lines in a dose-dependent manner.[1][5] If you observe unexpected cytotoxicity, consider the following:
-
Concentration: Are you using a concentration significantly higher than the reported IC50 for PAD inhibition? High concentrations (e.g., 200-400 μM) have been shown to decrease cell viability.[2][3]
-
Cell Line Specificity: Some cell lines may be inherently more sensitive to the compound, irrespective of PAD expression. For instance, the HT29 colon cancer cell line is relatively resistant to Cl-amidine-induced apoptosis compared to TK6 lymphoblastoid cells.[1][5]
-
NF-κB Pathway: Cl-amidine has been observed to decrease the activation of the NF-κB signaling pathway.[6] This could have wide-ranging effects on cell survival and inflammation, independent of PAD inhibition.
Q4: My results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability: The free base form of Cl-amidine can be unstable. It is advisable to use the hydrochloride salt form (this compound hydrochloride or Cl-amidine hydrochloride) for improved water solubility and stability.[1][2]
-
Metabolic Instability: While this compound was designed for potentially improved metabolic stability over L-Cl-amidine, both have relatively short half-lives in murine hepatic microsome stability assays (around 33-37 minutes).[3] This could lead to a decrease in the effective concentration over longer incubation times.
-
Cellular Uptake: Poor membrane permeability can lead to poor efficacy in cell-based assays.[7] If you suspect this is an issue, you may need to optimize the treatment duration or concentration.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Cytotoxicity
If you are observing unexpected effects on cell viability, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Guide 2: Inconsistent Inhibition of Citrullination
If you are not observing the expected decrease in protein citrullination:
Caption: Troubleshooting inconsistent inhibition of citrullination.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Cl-amidine Analogs
| Compound | Target PAD | IC50 / k_inact/K_I | Reference |
| Cl-amidine | PAD1 | IC50: 0.8 µM | [1][4][5] |
| PAD3 | IC50: 6.2 µM | [1][4][5] | |
| PAD4 | IC50: 5.9 µM | [1][4][5] | |
| Pan-PAD | k_inact/K_I: 13,000 M⁻¹min⁻¹ (for PAD4) | [1][5] | |
| This compound | PAD1 | k_inact/K_I: 13,500 M⁻¹min⁻¹ (≥10-fold selective for PAD1) | [3] |
Table 2: Effective Concentrations in Cell-Based Assays
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| This compound | MDA-MB-231 | Cell Viability | 200-400 µM | Significant decrease in viability | [2][3] |
| MDA-MB-231 | Apoptosis | 200-400 µM | Increased caspase-3 activity | [3] | |
| Cl-amidine | TK6, HT29 | Apoptosis | 5-50 µg/mL | Dose-dependent induction of apoptosis | [1][5] |
| Panc-1, MiaPaCa-2 | Cell Proliferation | 50-100 µM | Little effect on proliferation | [8] | |
| Dendritic Cells | NO Production | 50-200 µM | Significant reduction in LPS-induced NO | [9] |
Signaling Pathways and Potential Off-Target Effects
This compound's primary mechanism of action is through the inhibition of PAD enzymes. However, some observed cellular effects may be due to off-target interactions.
Caption: On-target vs. potential off-target signaling of this compound.
Key Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 100, 200, 400 µM) and a vehicle control (e.g., DMSO).[3] Incubate for the desired time period (e.g., 96 hours).[3]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity)
-
Cell Treatment: Treat cells with this compound as described in the cell viability protocol.
-
Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.
-
Caspase Assay: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Analysis: Quantify the increase in caspase-3 activity relative to the untreated or vehicle-treated control.[3]
NET Formation Assay
-
Neutrophil Isolation: Isolate primary neutrophils from fresh blood.
-
Cell Seeding: Seed neutrophils on coverslips coated with a suitable substrate (e.g., poly-L-lysine).
-
Pre-treatment: Pre-incubate the cells with this compound or a vehicle control for 30-60 minutes.
-
Stimulation: Stimulate NET formation using an agonist such as PMA (phorbol 12-myristate 13-acetate) or LPS (lipopolysaccharide).
-
Fixation and Staining: After incubation (e.g., 4 hours), fix the cells with paraformaldehyde. Stain for DNA (e.g., with DAPI) and citrullinated histones (e.g., with an anti-citrullinated Histone H3 antibody).[4][5]
-
Imaging: Visualize the cells using fluorescence microscopy. NETs will appear as web-like structures of extracellular DNA co-localized with citrullinated histones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: D-Cl-amidine Applications in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of D-Cl-amidine in primary cell cultures, with a focus on minimizing potential cytotoxicity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in primary cell cultures.
| Issue | Potential Cause | Suggested Solution |
| High cell death observed at desired effective concentration. | Primary cells are more sensitive than immortalized cell lines. | 1. Optimize Concentration: Perform a dose-response experiment to determine the minimal effective, non-toxic concentration. 2. Reduce Exposure Time: Limit the duration of this compound treatment. 3. Increase Serum Concentration: Higher serum levels can sometimes mitigate cytotoxicity. |
| Inconsistent results between experiments. | Variability in cell health, seeding density, or reagent preparation. | 1. Standardize Cell Seeding: Ensure a consistent number of viable cells are plated for each experiment. 2. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. 3. Monitor Cell Health: Regularly assess the morphology and viability of your primary cell cultures. |
| Precipitate forms in the culture medium after adding this compound. | Poor solubility of the compound at the tested concentration or interaction with media components. | 1. Use this compound hydrochloride: The hydrochloride salt form generally has better water solubility and stability.[1] 2. Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and dilute further in culture medium. Ensure the final solvent concentration is non-toxic to the cells. |
| No observable effect of this compound on the target pathway. | Suboptimal drug concentration or inactive compound. | 1. Increase Concentration: Titrate the concentration of this compound upwards, while carefully monitoring for cytotoxicity. 2. Verify Compound Activity: Test the compound on a positive control cell line known to be responsive to PAD inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound, a potent inhibitor of Peptidylarginine Deiminases (PADs), primarily induces cytotoxicity through apoptosis (programmed cell death).[2] This can be initiated via signaling pathways that may involve the tumor suppressor protein p53.[3][4][5] In some cell types, this apoptosis can occur through mitochondrial depolarization and may be independent of caspase-3 activation.[6]
Q2: How does the cytotoxicity of this compound in primary cells compare to cancer cell lines?
A2: While direct comparative data for this compound is limited, studies on the closely related compound Cl-amidine indicate that it exhibits selective cytotoxicity, being more toxic to cancer cells than to normal, healthy cells. For instance, the IC50 value for Cl-amidine in BJ human healthy fibroblast cells was found to be significantly higher than in U-87 MG glioma cancer cells, suggesting a wider therapeutic window in non-cancerous cells.[6]
Q3: What is a recommended starting concentration for this compound in primary cell cultures?
A3: A starting point for concentration optimization can be inferred from studies on Cl-amidine. Given that the IC50 in healthy fibroblasts is in the high micromolar range (e.g., ~550-600 µM), it is advisable to start with a much lower concentration range, for example, 1-10 µM, and perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental goals.
Q4: How can I reduce the cytotoxic effects of this compound without compromising its efficacy?
A4: To minimize cytotoxicity, consider the following strategies:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration for the shortest possible duration.
-
Adjust Serum Concentration: The presence of serum proteins can sometimes reduce the effective concentration of a drug and its cytotoxicity. Experiment with different serum concentrations (e.g., 5%, 10%, 20%) to find a balance.
-
Consider Co-treatment with Cytoprotective Agents: While specific agents for this compound have not been documented, general cytoprotective strategies, such as the use of antioxidants, could be explored, but require careful validation.
Quantitative Data: Cytotoxicity of Cl-amidine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cl-amidine in a normal human fibroblast cell line versus a human glioblastoma cell line, illustrating its selective cytotoxicity. This data can serve as a reference for designing experiments with this compound, keeping in mind potential differences between the two compounds.
| Cell Line | Cell Type | IC50 (24h) | IC50 (48h) | Reference |
| BJ | Human Healthy Fibroblast | 604.27 µM | 549.20 µM | [6] |
| U-87 MG | Human Glioblastoma | 256.09 µM | 150.40 µM | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the optimal concentration of this compound that effectively inhibits PADs while minimizing cytotoxicity in primary cell cultures.
Caption: Workflow for optimizing this compound concentration.
Protocol 2: Optimizing Exposure Time
This protocol helps determine the shortest effective exposure time for this compound to minimize cumulative toxicity.
Caption: Workflow for optimizing this compound exposure time.
Signaling Pathways
This compound-Induced Apoptotic Pathway
This compound, by inhibiting PAD enzymes, can trigger apoptotic cell death. This process can be multifaceted, involving the p53 tumor suppressor pathway and mitochondrial-mediated events. In some cellular contexts, the apoptotic cascade may proceed independently of caspase-3.
Caption: Simplified signaling of this compound-induced apoptosis.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Cl-amidine Incubation Time for Maximum PAD1 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PAD1 inhibitor, D-Cl-amidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for maximum PAD1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PAD1?
A1: this compound is a potent and selective inhibitor of Protein Arginine Deiminase 1 (PAD1). It belongs to a class of haloacetamidine-based compounds that act as irreversible, covalent inhibitors.[1] The mechanism of inhibition involves the covalent modification of a critical cysteine residue within the active site of the PAD1 enzyme, leading to its irreversible inactivation.[2]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: As a covalent inhibitor, the extent of PAD1 inactivation by this compound is time-dependent.[3] Simply adding the inhibitor and immediately measuring enzyme activity will likely underestimate its potency. An optimized incubation period allows for the covalent bond formation to proceed to completion, ensuring maximal and accurate assessment of inhibition. The kinetics of this inactivation are best described by the parameter kinact/KI, which represents the efficiency of the covalent modification.[4][5]
Q3: What is a typical starting point for this compound concentration and incubation time?
A3: A typical starting concentration for in vitro assays is in the low micromolar range, based on its reported IC50 value of approximately 0.8 µM for PAD1.[2] For cell-based assays, concentrations ranging from 50 µM to 800 µM have been used, with incubation times varying from 1 hour to 48 hours depending on the cell type and the specific biological question.[6][7] For initial experiments, a pre-incubation time of 30-60 minutes is a reasonable starting point before adding the substrate to an in vitro assay.[8]
Q4: How does the stability of this compound affect my experiments?
A4: While this compound has shown efficacy in cellular and in vivo models, the free form of Cl-amidine can be unstable. It is advisable to use the hydrochloride salt form (Cl-amidine hydrochloride) which is more stable while retaining the same biological activity.[2] For in vitro assays, it is recommended to prepare fresh solutions of the inhibitor and use the assay buffer for dilution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in inhibition results between experiments. | 1. Inconsistent pre-incubation time of this compound with PAD1 enzyme. 2. Degradation of this compound stock solution. 3. Sub-optimal assay buffer conditions (e.g., incorrect pH or DTT concentration). | 1. Standardize a pre-incubation step where the enzyme and inhibitor are mixed and incubated together before adding the substrate. A 30-60 minute pre-incubation at 37°C is a good starting point. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 3. Ensure the assay buffer is freshly prepared, particularly the DTT, and that the pH is optimal for PAD1 activity (typically around 7.5). |
| Lower than expected PAD1 inhibition. | 1. Insufficient incubation time for covalent bond formation. 2. This compound concentration is too low. 3. High concentration of competing substrate. | 1. Perform a time-course experiment to determine the optimal pre-incubation time. Measure PAD1 activity at various time points (e.g., 0, 15, 30, 60, 120 minutes) after adding this compound. 2. Perform a dose-response curve to determine the IC50 in your specific assay conditions. 3. For competitive inhibitors, high substrate concentrations can reduce apparent inhibitor potency. While this compound is irreversible, initial binding can be competitive. Consider using a substrate concentration at or below the Km. |
| No PAD1 inhibition observed. | 1. Inactive this compound. 2. Inactive PAD1 enzyme. 3. Incorrect assay setup. | 1. Test the activity of your this compound stock on a positive control PAD enzyme. 2. Verify the activity of your PAD1 enzyme using a known substrate in the absence of the inhibitor. 3. Double-check all reagent concentrations, buffer components, and incubation steps in your protocol. Run a positive control with a known PAD inhibitor if available. |
| High background signal in the assay. | 1. Autohydrolysis of the substrate. 2. Contaminating enzyme activity in the sample (for cell lysates). | 1. Include a "no enzyme" control to measure the rate of substrate degradation in the absence of PAD1. 2. For cell lysate experiments, consider using a more specific substrate or purifying the PAD1 enzyme. |
Quantitative Data Summary
The following table summarizes the reported potency of Cl-amidine and its D-amino acid analog, this compound, against various PAD isoforms.
| Inhibitor | Target PAD Isoform | IC50 (µM) | kinact/KI (M-1min-1) | Notes |
| Cl-amidine | PAD1 | 0.8 | - | Potent inhibitor of PAD1.[2] |
| Cl-amidine | PAD3 | 6.2 | - | Less potent against PAD3 compared to PAD1.[2] |
| Cl-amidine | PAD4 | 5.9 | 13,000 | Also a potent inhibitor of PAD4.[2] |
| This compound | PAD1 | - | 13,500 | D-amino acid analog with high selectivity for PAD1. |
Experimental Protocols
Protocol for Determining Time-Dependent Inhibition of PAD1 by this compound
This protocol is designed to establish the optimal pre-incubation time for achieving maximal PAD1 inhibition.
Materials:
-
Recombinant human PAD1 enzyme
-
This compound hydrochloride
-
PAD Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
PAD Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester - BAEE)
-
Detection Reagents (e.g., for colorimetric or fluorometric assay)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in PAD Assay Buffer.
-
Dilute the PAD1 enzyme to the desired working concentration in PAD Assay Buffer.
-
Prepare the PAD substrate and detection reagents according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of this compound to multiple wells. Include a vehicle control (solvent only).
-
Initiate the pre-incubation by adding the diluted PAD1 enzyme to the wells containing this compound and the vehicle control.
-
-
Time-Course Pre-incubation:
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), initiate the enzymatic reaction by adding the PAD substrate to a set of wells for each condition (this compound and vehicle control).
-
-
Enzymatic Reaction and Detection:
-
Allow the enzymatic reaction to proceed for a fixed amount of time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the assay kit protocol.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the percent inhibition by comparing the signal from the this compound-treated wells to the vehicle control wells.
-
Plot the percent inhibition as a function of the pre-incubation time. The time point at which the inhibition reaches a plateau is the optimal pre-incubation time for your experimental conditions.
-
Visualizations
Logical Workflow for Optimizing this compound Incubation Time
Caption: Workflow for determining the optimal this compound incubation time.
Putative Signaling Pathway of PAD1 Inhibition by this compound Leading to Apoptosis
Caption: Putative pathway of PAD1 inhibition leading to apoptosis.
References
- 1. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: D-Cl-amidine and Citrullination Inhibition
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with D-Cl-amidine's efficacy in inhibiting protein citrullination.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inhibiting citrullination effectively in my experiment?
Ineffective inhibition can stem from several factors, ranging from reagent handling to the specific biological context of your experiment. The most common reasons include:
-
Incorrect PAD Isozyme Target: this compound is a highly selective inhibitor of Peptidyl Arginine Deiminase 1 (PAD1)[1]. If your experimental system or cell line primarily relies on other PAD isozymes (like PAD2, PAD3, or PAD4) for citrullination, this compound will not be effective[1]. For broad-spectrum PAD inhibition, a pan-PAD inhibitor like Cl-amidine or BB-Cl-amidine might be more appropriate[2][3].
-
Reagent Integrity and Storage: The stability of this compound is critical for its function. Improper storage or handling can lead to degradation. Stock solutions should be aliquoted and stored correctly to avoid repeated freeze-thaw cycles[4].
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve effective inhibition in your specific system. The required concentration can vary significantly between in vitro enzymatic assays and cell-based assays due to factors like cell permeability[1].
-
Poor Cell Permeability: Many peptide-based inhibitors, including first-generation compounds like Cl-amidine, can have less than optimal potency in cellular assays, partly due to poor metabolic stability and cell membrane permeability[1]. If you are working with whole cells, the inhibitor may not be reaching its intracellular target in sufficient quantities.
-
Experimental Conditions: Factors such as incubation time, cell density, and the method used to induce citrullination can all influence the apparent effectiveness of the inhibitor.
-
Assay Detection Issues: The problem may lie not with the inhibitor, but with the method used to detect citrullination. Ensure your antibodies and detection reagents are validated and working correctly.
Q2: How do I properly store and handle this compound?
Proper storage is crucial for maintaining the inhibitor's activity.
-
Powder: Store the solid compound at -20°C, protected from light and under nitrogen[5].
-
Stock Solutions: Once dissolved, aliquot the stock solution to prevent repeated freeze-thaw cycles[4]. The stability of the stock solution depends on the solvent and storage temperature.
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage[4][5]. |
| -20°C | Up to 1 month | Suitable for short-term storage[4][5]. |
-
Solvent Choice: Use fresh, high-quality solvents. For DMSO, which is hygroscopic, use a newly opened bottle as absorbed moisture can significantly impact the solubility and stability of the compound[5][6]. To aid dissolution, warming (up to 60°C) and sonication can be used[4][5].
Q3: What is the difference between this compound and Cl-amidine?
The key difference is their selectivity for PAD isozymes.
-
This compound: A selective inhibitor that primarily targets PAD1[1]. It is suitable for studying the specific role of PAD1.
-
Cl-amidine: A pan-PAD inhibitor that targets multiple PAD isozymes (PAD1, PAD3, PAD4) with similar potency[2][7]. It is used when broad inhibition of citrullination is desired. The related compound BB-Cl-amidine is a second-generation pan-PAD inhibitor with improved cellular potency[1][3].
Inhibitor Selectivity Data (IC50 Values for Cl-amidine)
| PAD Isozyme | IC50 (µM) | Reference |
| PAD1 | 0.8 | [2][8][9] |
| PAD3 | 6.2 | [2][8][9] |
| PAD4 | 5.9 | [2][8][9] |
Troubleshooting Guides
If you are experiencing a lack of inhibition, follow this step-by-step guide to identify the potential cause.
Guide 1: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing the issue.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of D-Cl-amidine
Welcome to the technical support center for researchers utilizing the PAD1 inhibitor, D-Cl-amidine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and highly selective inhibitor of Protein Arginine Deiminase 1 (PAD1), an enzyme implicated in various diseases, including cancer and inflammatory conditions.[1][2] While the D-amino acid configuration of this compound offers moderately improved pharmacokinetic properties compared to its L-enantiomer, its overall in vivo bioavailability can still be suboptimal, limiting its therapeutic efficacy in preclinical studies.[1] This is often attributed to factors such as metabolic instability and poor cell membrane permeability, which are common challenges for peptide-based inhibitors.[2]
Q2: How does the pharmacokinetics of this compound compare to L-Cl-amidine?
Studies in mice have shown that this compound has a longer half-life in serum compared to L-Cl-amidine. After intravenous (IV) administration, this compound was detectable in serum for up to 4 hours, whereas L-Cl-amidine was completely degraded within 2 hours. A similar trend was observed with intraperitoneal (IP) injection.[1]
Q3: What are the primary reasons for the poor bioavailability of this compound?
The poor bioavailability of this compound and related compounds is likely due to a combination of:
-
Metabolic Instability: Like many peptide-based molecules, this compound can be susceptible to degradation by proteases and other metabolic enzymes in the liver and blood.[2]
-
Poor Membrane Permeability: The physicochemical properties of this compound may limit its ability to efficiently cross cellular membranes and be absorbed from the gastrointestinal tract if administered orally.[2]
Q4: What strategies can be employed to improve the in vivo bioavailability of this compound?
Several approaches can be considered to enhance the systemic exposure of this compound:
-
Structural Modification: Analogs with improved metabolic stability, such as BB-Cl-amidine, have been developed and show a significantly longer in vivo half-life.[3][4]
-
Formulation Strategies: Encapsulating this compound in delivery systems like microspheres or liposomes can protect it from degradation and facilitate controlled release.
-
Alternative Routes of Administration: While oral administration is often preferred, intravenous or intraperitoneal injections can bypass first-pass metabolism and increase bioavailability.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound | Rapid metabolism or clearance. | 1. Confirm dose and administration route: Ensure accurate dosing and consider IV or IP administration to bypass potential first-pass metabolism. 2. Optimize blood sampling time points: Collect samples at earlier time points post-administration to capture the peak concentration before rapid clearance. 3. Consider a more stable analog: If feasible, utilize a more metabolically stable analog like BB-Cl-amidine.[3][4] 4. Utilize a delivery vehicle: Formulate this compound in liposomes or microspheres to protect it from degradation and prolong its circulation time. |
| Lack of in vivo efficacy despite in vitro potency | Poor bioavailability at the target site. | 1. Increase the dose: A higher dose may be required to achieve therapeutic concentrations at the target tissue, but be mindful of potential toxicity.[1] 2. Change the route of administration: Direct administration to the target area (e.g., intratumoral injection) may be an option for localized diseases. 3. Enhance delivery with a formulation: Use a targeted delivery system (e.g., antibody-drug conjugate or ligand-targeted liposomes) to increase accumulation at the site of action. |
| Observed toxicity or adverse effects in animal models | Off-target effects or high peak concentrations. | 1. Determine the Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to identify the highest dose that does not cause significant toxicity.[1] 2. Use a controlled-release formulation: Encapsulation in microspheres can provide a sustained release, avoiding high initial peak concentrations that may lead to toxicity.[5] 3. Confirm target engagement: Measure PAD1 activity in target tissues to ensure that the observed effects are due to on-target inhibition. |
Data Presentation
Table 1: Comparative Pharmacokinetics of PAD Inhibitors in Mice
| Compound | Administration Route | Dose | Half-life | Serum Concentration at 2h | Serum Concentration at 4h | Reference |
| L-Cl-amidine | IV | 10 mg/kg | < 2 h | Not Detected | Not Detected | [1] |
| This compound | IV | 2.5 mg/kg | > 4 h | ~21 nM | ~10 nM | [1] |
| L-Cl-amidine | IP | 10 mg/kg | < 4 h | - | Not Detected | [1] |
| This compound | IP | 10 mg/kg | > 4 h | - | ~10 nM | [1] |
| Cl-amidine | IV | 10 mg/kg | ~15 min | - | - | [3] |
| BB-Cl-amidine | IV | 1 mg/kg | 1.75 h | - | - | [3] |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in mice.
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6), typically 8-12 weeks old.
-
Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., PBS or a solution containing a solubilizing agent like DMSO and Tween 80, with final concentrations being non-toxic).
-
Administration: Administer this compound via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area under the curve).
2. Preparation of this compound Loaded Liposomes (Adapted from a general protocol for hydrophilic drugs)
This protocol describes a method for encapsulating the hydrophilic compound this compound into liposomes using the thin-film hydration method.
-
Lipid Mixture Preparation: Dissolve a mixture of lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound in a suitable buffer (e.g., PBS) by vortexing or sonicating the flask at a temperature above the lipid transition temperature.
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the liposome suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
3. In Vitro Microsomal Stability Assay
This assay helps to determine the metabolic stability of this compound in the presence of liver enzymes.
-
Reagents: Human or mouse liver microsomes, NADPH regenerating system (or NADPH), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-incubate this compound with the liver microsomes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Visualizations
Caption: Simplified PAD1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for addressing poor bioavailability of this compound.
References
- 1. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Delivery of Pan-PAD-Inhibitor Cl-Amidine Using Poly(3-Hydroxybutyrate) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
D-Cl-amidine precipitation in cell culture media solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of D-Cl-amidine in cell culture, with a specific focus on preventing and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Peptidylarginine Deiminase 1 (PAD1).[1][2] PAD enzymes catalyze the post-translational modification of arginine residues to citrulline on proteins, a process called citrullination or deimination.[3] By inhibiting PAD1, this compound can modulate various cellular processes. For instance, inhibition of PAD1 has been shown to lead to an increase in apoptosis (programmed cell death) by increasing caspase 3 activity.[1][2] Its close relative, Cl-amidine, is a pan-PAD inhibitor, affecting multiple PAD isozymes (PAD1, PAD2, PAD3, PAD4).[4][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The most common and recommended solvent for preparing stock solutions of this compound and related compounds is Dimethyl Sulfoxide (DMSO).[2][4][7] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[4] For some formulations, ethanol is also a viable option.[7]
Q3: How should I properly store this compound stock solutions?
Proper storage is critical to maintain the stability and efficacy of this compound. Once dissolved, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Important Notes |
| -80°C | Up to 6 months | Protect from light and store under nitrogen for best results.[1][2][8] |
| -20°C | Up to 1 month | Protect from light and store under nitrogen.[1][2][8] |
Aqueous solutions are not recommended for long-term storage and should ideally be used within one day.[7]
Q4: Why is my this compound precipitating when added to cell culture media?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue related to its limited aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Improper Stock Dilution: Adding the DMSO stock directly to the full volume of media without proper mixing can cause localized high concentrations, leading to precipitation.
-
Low Quality or "Wet" DMSO: DMSO that has absorbed moisture will be less effective at keeping the compound dissolved, causing it to crash out of solution when diluted.[4]
-
pH and Salt Concentration: The specific pH and salt content of your cell culture medium can influence the solubility of the compound.
Q5: What is the maximum effective concentration of this compound in cell culture without causing precipitation?
The effective concentration can vary significantly between cell lines. Studies have shown this compound to be effective in decreasing cell viability in MDA-MB-231 cells at concentrations between 200-400 μM.[1][2] However, the solubility limit in your specific media might be lower. It is always recommended to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions. For the related compound Cl-amidine, concentrations up to 200 μM have been used in CV-1 cells for 40-hour incubations.[4][9]
Troubleshooting Guide: Precipitation Issues
Use this guide to diagnose and solve common precipitation problems encountered with this compound.
Symptom 1: Precipitate forms immediately after diluting the DMSO stock solution into cell culture media.
| Possible Cause | Recommended Solution |
| "Shock" Precipitation: The compound is rapidly coming out of solution due to poor mixing and localized high concentration. | Improve Dilution Technique: Instead of adding the stock solution directly to the bulk media, first aliquot the required volume of media into a separate tube. While vortexing or swirling the media, add the DMSO stock solution drop-wise. This gradual introduction helps prevent precipitation. |
| Concentration Exceeds Solubility: The final concentration in your media is too high. | Lower the Final Concentration: Test a range of lower concentrations. If a high concentration is necessary, consider using co-solvents in your final working solution, such as PEG300 and Tween-80, though their compatibility with your cell line must be verified.[1][4] |
| Residual Solvent Effects: The final percentage of DMSO in the media is too high and may be causing both precipitation and cellular toxicity. | Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is well below 0.5% (v/v), and ideally below 0.1%, to minimize solvent effects. |
Symptom 2: The this compound stock solution in DMSO appears cloudy or contains visible precipitate.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution: The compound has not fully dissolved in the DMSO. | Aid Dissolution: Gently warm the stock solution vial to 37°C and use an ultrasonic bath to facilitate dissolution.[2] Ensure the solution is completely clear before use. |
| Moisture in DMSO: The DMSO used has absorbed water, reducing its solvating capacity. | Use Fresh, Anhydrous DMSO: Discard the old DMSO and prepare a fresh stock solution using a new, sealed bottle of anhydrous, cell-culture grade DMSO.[4] |
| Improper Storage: The stock solution was stored improperly (e.g., not frozen, repeated freeze-thaw cycles). | Prepare Fresh Stock: Discard the compromised stock solution and prepare a new one following the recommended storage guidelines.[2] |
Symptom 3: Precipitate forms in the culture plate wells over the course of a long-term experiment.
| Possible Cause | Recommended Solution |
| Compound Instability: The compound may be unstable in the aqueous media over extended periods at 37°C. | Replenish Media: For long-term experiments, consider replacing the media with freshly prepared this compound working solution every 24-48 hours. |
| Interaction with Media Components: The compound may be interacting with serum proteins or other components in the media, leading to precipitation over time. | Test Lower Serum Concentrations: If using serum, try reducing its concentration to see if it improves solubility over time. However, be mindful of how this might affect cell health. |
| Evaporation: Evaporation from the outer wells of a culture plate can increase the compound's concentration, leading to precipitation. | Maintain Hydration: Ensure proper humidification in the incubator and consider not using the outermost wells of the plate for critical experiments. |
Key Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound hydrochloride powder and a sealed bottle of anhydrous, cell-culture grade DMSO to room temperature.
-
Under sterile conditions, add the appropriate volume of DMSO to the powder to achieve a high-concentration stock solution (e.g., 80 mg/mL, which is approximately 230 mM).[2]
-
To ensure complete dissolution, cap the vial tightly and vortex thoroughly. If needed, gently warm the vial to 37°C and sonicate for 10-15 minutes until the solution is perfectly clear.[2]
-
Dispense the clear stock solution into single-use aliquots in sterile microcentrifuge tubes.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
In a sterile tube, add the required volume of pre-warmed medium for your experiment.
-
While gently vortexing the tube of media, add the required volume of the DMSO stock solution drop-by-drop to achieve your desired final concentration.
-
Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically <0.1%).
-
Use this freshly prepared working solution immediately.[8] Do not store the diluted aqueous solution.[7]
Data Summary
Table 2: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Notes |
| This compound hydrochloride | DMSO | ~80 mg/mL (~230 mM) | Ultrasonic and warming to 60°C may be required.[2] |
| Cl-amidine | DMSO | ~85 mg/mL (~200 mM) | Use fresh DMSO; moisture reduces solubility.[4] |
| Cl-amidine | Water | ~35 mg/mL | Requires sonication and heating.[4] |
| Cl-amidine (hydrochloride) | PBS (pH 7.2) | ~3 mg/mL | Aqueous solutions not recommended for storage >1 day.[7] |
| Cl-amidine (hydrochloride) | Ethanol | ~20 mg/mL | - |
Visualizations
Experimental Workflow
The following workflow illustrates the recommended steps for preparing and using this compound, including troubleshooting checkpoints.
Caption: Workflow for preparing and applying this compound.
Signaling Pathway
This diagram shows the mechanism of action for PAD inhibitors like this compound.
Caption: this compound inhibits PAD1, blocking citrullination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Controlling for D-Cl-amidine Vehicle Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pan-peptidylarginine deiminase (PAD) inhibitor, D-Cl-amidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by effectively controlling for the effects of common vehicles used to deliver this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for dissolving and administering this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies due to its excellent solubilizing properties. For in vivo experiments, a common practice is to first dissolve this compound in a minimal amount of DMSO and then further dilute it with a biocompatible carrier such as phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl) to minimize DMSO toxicity.
Q2: Why is a vehicle control essential in my this compound experiments?
A2: A vehicle control group is critical because the solvent used to dissolve this compound can have its own biological effects, independent of the drug.[1] These effects can confound your results, leading to misinterpretation of the drug's true activity. The vehicle control group receives the same volume and concentration of the vehicle as the treated group, allowing you to isolate and subtract the vehicle's effects from the observed effects in the drug-treated group.
Q3: What are the known effects of common this compound vehicles?
A3:
-
DMSO: Even at low concentrations, DMSO can influence various cellular processes. It has been shown to alter gene expression, induce cell cycle arrest, trigger apoptosis, and affect inflammatory signaling pathways.[2] For instance, DMSO can modulate the p38/HSP27 and TGF-β/Smad3 signaling pathways, which are involved in cell migration.[2]
-
Saline (0.9% NaCl): While generally considered isotonic and non-toxic, intraperitoneal injections of saline in animal models can act as a stressor, potentially leading to physiological changes.[3][4] However, studies have shown that at standard doses, saline administration does not significantly alter respiratory function or blood pH in mice.[5][6]
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used isotonic buffer for in vitro and in vivo applications. It is generally considered to have minimal biological effects. However, it is crucial to ensure the PBS is sterile and free of contaminants. Incomplete removal of PBS from cell cultures before lysis can lead to salt contamination and affect downstream applications like 2D gel electrophoresis.[7]
Q4: How do I prepare the vehicle control for my this compound experiment?
A4: The vehicle control should be prepared in the exact same manner as your this compound solution, but without the addition of this compound. For example, if you dissolve this compound in 10% DMSO and 90% saline for an in vivo study, your vehicle control will be a solution of 10% DMSO and 90% saline.
Troubleshooting Guide: Vehicle-Related Artifacts
This guide will help you identify and address common issues arising from vehicle effects in your this compound experiments.
| Observed Problem | Potential Vehicle-Related Cause | Troubleshooting Steps & Solutions |
| Unexpected cell death or reduced viability in control wells (in vitro) | The concentration of DMSO may be too high for your specific cell line. | 1. Determine DMSO Tolerance: Perform a dose-response experiment with your cell line using a range of DMSO concentrations (e.g., 0.1% to 2%) to identify the maximum non-toxic concentration. 2. Reduce DMSO Concentration: If possible, lower the final DMSO concentration in your working solution. 3. Consistent Exposure Time: Ensure that the vehicle control and treated cells are exposed to DMSO for the same duration. |
| Altered gene or protein expression in vehicle control group | DMSO is known to alter the expression of various genes and proteins. | 1. Literature Review: Research the known effects of your vehicle on the specific genes or proteins of interest in your cell type. 2. Baseline Characterization: Thoroughly characterize the baseline expression profile of your cells in the presence of the vehicle. 3. Data Normalization: Normalize the data from your this compound treated group to the vehicle control group to account for vehicle-induced changes. |
| Inconsistent results between experimental replicates | Variations in vehicle preparation or administration can introduce variability. | 1. Standardize Preparation: Use a standardized and well-documented protocol for preparing your vehicle and drug solutions. 2. Precise Administration: Ensure accurate and consistent administration of the vehicle and drug solutions to all experimental units (e.g., wells in a plate, or animals). 3. Homogeneity: Ensure the final solution is homogenous, especially when using suspensions. |
| Physiological or behavioral changes in vehicle-treated animals (in vivo) | The stress of injection or the physiological effects of the vehicle itself can cause changes. | 1. Acclimatization: Properly acclimatize animals to the experimental procedures, including handling and injections, to minimize stress responses. 2. Appropriate Control Groups: In addition to a vehicle control, consider including a "naïve" or "untreated" control group that does not receive any injection to assess the impact of the injection procedure itself.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound and Vehicle Control for In Vitro Assays
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C as recommended by the supplier.
-
The vehicle control stock is 100% DMSO.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the this compound stock solution and the DMSO vehicle control stock.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed the predetermined non-toxic level for your cells (typically ≤ 0.5%).
-
Prepare the vehicle control working solution by diluting the 100% DMSO stock in cell culture medium to the same final DMSO concentration as the highest this compound concentration group.
-
Protocol 2: Preparation of this compound and Vehicle Control for In Vivo Administration
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
-
Formulation for Injection:
-
Calculate the required amount of this compound for the desired dose (e.g., mg/kg).
-
On the day of injection, dilute the this compound stock solution in sterile saline (0.9% NaCl) or PBS to the final injection volume. The final concentration of DMSO should be kept to a minimum (e.g., <10%) to reduce toxicity.
-
Prepare the vehicle control by mixing the same final concentration of DMSO with sterile saline or PBS.
-
Ensure both solutions are well-mixed and at an appropriate temperature for injection.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of vehicles in comparison to no treatment or a drug treatment.
Table 1: Effect of DMSO on Cell Viability (In Vitro)
| Cell Line | DMSO Concentration | Exposure Time | % Cell Viability (relative to untreated control) | Reference |
| Human Apical Papilla Cells | 1% | 72 hours | Significantly reduced | [8] |
| Human Apical Papilla Cells | 5% | 24 hours | Reduced by >30% | [8] |
| Peripheral Blood Mononuclear Cells | 1% | 120 hours | Reduced by 55% | [9] |
| Peripheral Blood Mononuclear Cells | 2% | 120 hours | Reduced by 90% | [9] |
Table 2: Physiological Effects of Saline Injection (In Vivo)
| Animal Model | Parameter | Vehicle (Saline) vs. No Saline | Outcome | Reference |
| Male CD-1 Mice | Blood pH | 7 days of saline administration | No significant difference | [6] |
| Male CD-1 Mice | Arterial pCO2 | 7 days of saline administration | No significant difference | [6] |
| Male CD-1 Mice | Arterial pO2 | 7 days of saline administration | No significant difference | [6] |
| Male CD-1 Mice | Bicarbonate (HCO3-) | 7 days of saline administration | No significant difference | [6] |
Signaling Pathways & Experimental Workflows
This compound Mechanism of Action and Potential Vehicle Interference
This compound is a pan-inhibitor of Peptidylarginine Deiminases (PADs). PADs are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination or deimination, plays a role in various physiological and pathological processes.
References
- 1. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. graphviz.org [graphviz.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
Technical Support Center: D-Cl-amidine & Pan-PAD Inhibitors
Welcome to the technical support center for D-Cl-amidine and other pan-PAD (Protein Arginine Deiminase) inhibitors like Cl-amidine. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing high levels of cell death after this compound/Cl-amidine treatment. Is this expected?
Answer: Unexpected or excessive cytotoxicity is a common concern. While PAD inhibitors, including this compound and Cl-amidine, can induce apoptosis in certain cell types (particularly cancer cells), excessive cell death in your model system may indicate an issue.[1][2][3]
Troubleshooting Guide:
-
Verify Concentration: High concentrations of this compound (e.g., 200-400 μM) have been shown to decrease cell viability and increase apoptosis in specific cancer cell lines like MDA-MB-231.[1][4][5] For other pan-PAD inhibitors like BB-Cl-amidine, cytotoxicity has been observed in immune cells at concentrations of 1 µM and above.[6] Confirm that your working concentration is appropriate for your cell type and experimental goals. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration.
-
Assess Off-Target Effects: Pan-PAD inhibitors can have off-target effects.[6] The observed cytotoxicity may not be solely due to PAD inhibition. Consider using a lower concentration or comparing results with a more isozyme-specific PAD inhibitor if available.[7][8]
-
Check Compound Stability and Solvent Effects: Ensure the compound is properly stored (typically at -20°C, protected from light) and that the stock solution is not undergoing repeated freeze-thaw cycles.[4][5] Also, verify that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding cytotoxic levels (typically <0.1%).
-
Consider Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to PAD inhibitors.[2][9] For example, HT29 colon cancer cells are relatively resistant to Cl-amidine-induced apoptosis compared to TK6 lymphoblastoid cells.[2][9] Your cell line might be particularly sensitive.
FAQ 2: I am not observing the expected decrease in protein citrullination (e.g., citrullinated Histone H3) after treatment. Is the inhibitor not working?
Answer: A lack of effect on citrullination can be perplexing. This compound is a potent PAD1 inhibitor, while Cl-amidine is a pan-PAD inhibitor targeting PAD1, PAD3, and PAD4.[1][2][9] A failure to see reduced citrullination can stem from several factors.
Troubleshooting Guide:
-
Confirm PAD Isozyme Expression: Verify that your cell line or tissue expresses the PAD isozyme you are targeting. This compound is highly selective for PAD1. If your system's citrullination is primarily driven by PAD2 or PAD4, this compound may have a limited effect. Cl-amidine inhibits PAD1, PAD3, and PAD4, but is less effective against PAD2.
-
Check Inhibitor Potency and Concentration: The IC50 values for Cl-amidine vary for different PAD isozymes.[2][9] Ensure your working concentration is sufficient to inhibit the target PADs in your specific experimental setup. Cellular uptake can also be a factor; some derivatives like BB-Cl-amidine were developed to have better cellular uptake than Cl-amidine.[10]
-
Evaluate Treatment Duration and Timing: The effect of the inhibitor is time-dependent. Ensure you are allowing enough time for the inhibitor to act and for the turnover of the citrullinated protein to occur. A time-course experiment is recommended.
-
Assess Compound Stability: this compound and Cl-amidine can be unstable, especially in aqueous solutions.[2] Prepare fresh solutions and consider the stability of the compound in your specific culture media over the duration of the experiment. The hydrochloride salt forms generally offer enhanced water solubility and stability.[1]
FAQ 3: I'm observing an unexpected pro-inflammatory or altered immune response.
Answer: This can be a complex issue as PADs play a significant role in inflammation.[11] Inhibition of PADs is generally expected to have anti-inflammatory effects, such as reducing NET formation and pro-inflammatory cytokine levels.[12][13] However, the immune system is complex, and unexpected outcomes can occur.
Troubleshooting Guide:
-
Consider the Specific Model: In some contexts, the effects of PAD inhibition can be nuanced. For example, while Cl-amidine reduced IL-6 in the spleen in a sepsis model, it did not significantly alter it in other tissues and surprisingly increased the anti-inflammatory cytokine IL-10 in the bloodstream.[12] The overall effect can be tissue- and context-specific.
-
Rule Out Cytotoxicity-Induced Inflammation: As discussed in FAQ 1, if the inhibitor is causing significant cell death, the release of cellular contents can trigger an inflammatory response, confounding your results. Perform viability assays in parallel.
-
Investigate Redundant Pathways: In a mouse model of Kawasaki disease vasculitis, the pan-PAD inhibitor Cl-amidine reduced cardiovascular lesions. However, mice lacking PAD4 still developed the disease, but subsequent treatment with a PAD2 inhibitor was effective. This suggests a redundant or compensatory role for different PAD isozymes.[14] Your unexpected result might be due to the activity of a PAD isozyme that is not effectively targeted by your inhibitor.
Quantitative Data Summary
Table 1: Inhibitor Potency (IC50) of Cl-amidine
| PAD Isozyme | IC50 Value (μM) | Reference |
| PAD1 | 0.8 | [2][9] |
| PAD3 | 6.2 | [2][9] |
| PAD4 | 5.9 | [2][9] |
Note: this compound is reported as a highly selective PAD1 inhibitor, though specific IC50 values against other isozymes are less commonly cited in general literature.
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Compound | Cell Line / System | Concentration | Observed Effect | Reference |
| This compound | MDA-MB-231 cells | 200 - 400 µM | Decreased cell viability, increased apoptosis | [1][4] |
| Cl-amidine | TK6 & HT29 cells | 5 - 50 µg/mL | Dose-dependent apoptosis | [2][9] |
| Cl-amidine | Reconstructed Human Epidermis | 100 - 800 µM | Dose-dependent decrease in protein deimination | [15] |
| Cl-amidine | Dendritic Cells | 50 - 200 µM | Suppression of LPS-induced NO production | [16] |
Signaling & Experimental Workflow Diagrams
Caption: this compound signaling pathway and its downstream effects.
Caption: A typical experimental workflow for this compound treatment.
Caption: A troubleshooting decision tree for unexpected results.
Key Experimental Protocols
Protocol 1: Western Blot for Citrullinated Histone H3 (cit-H3)
-
Cell Lysis: After treatment with this compound/Cl-amidine, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a calcium chelator like EDTA in the lysis buffer to inactivate PADs post-lysis.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins (like histones) is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for citrullinated Histone H3 (e.g., anti-citrulline R2, R8, R17 on Histone H3). A total Histone H3 antibody should be used as a loading control.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound/Cl-amidine and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Reading: Gently shake the plate to dissolve the crystals. Read the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Redundant role of PAD2 and PAD4 in the development of cardiovascular lesions in a mouse model of Kawasaki disease vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
D-Cl-amidine vs. Cl-amidine for In Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between stereoisomers of a therapeutic compound can have significant implications for in vivo studies. This guide provides a detailed comparison of D-Cl-amidine and Cl-amidine (L-Cl-amidine), focusing on their performance as inhibitors of Protein Arginine Deiminases (PADs) and their respective characteristics for in vivo applications.
While both this compound and Cl-amidine are effective PAD inhibitors, they exhibit notable differences in isozyme selectivity, pharmacokinetic properties, and have been investigated to different extents in in vivo models of disease. This comparison aims to provide a clear, data-driven overview to inform the selection of the appropriate compound for specific research needs.
Biochemical and Pharmacokinetic Profile
A direct comparative study of the D- and L-enantiomers of Cl-amidine has revealed key differences in their biochemical potency and pharmacokinetic behavior. While L-Cl-amidine acts as a pan-PAD inhibitor, this compound demonstrates high selectivity for PAD1.[1]
Table 1: Comparison of In Vitro Potency and Pharmacokinetics
| Parameter | This compound | Cl-amidine (L-Cl-amidine) | Reference |
| PAD1 kinact/Ki (M-1s-1) | 13,500 | 37,000 | [1] |
| PAD2 kinact/Ki (M-1min-1) | No data | 1,200 | [2] |
| PAD3 kinact/Ki (M-1min-1) | No data | 2,000 | [2] |
| PAD4 kinact/Ki (M-1min-1) | No data | 13,000 | [3] |
| Murine Hepatic Microsome Half-life | 33 min | 37 min | [1] |
| In Vivo Stability (10 mg/kg IP) | Detected at 4h (~10 nM) | Completely degraded within 4h | [1] |
| In Vivo Stability (2.5 mg/kg IV) | Detected at 4h (~10 nM) | No data | [1] |
| Maximum Tolerated Dose (MTD) | Better tolerated than L-Cl-amidine | Lower MTD than this compound | [1] |
Note: kinact/Ki is a measure of the potency of an irreversible inhibitor.
In Vivo Efficacy and Applications
The majority of in vivo research to date has focused on Cl-amidine (L-Cl-amidine), demonstrating its therapeutic potential across a range of inflammatory and autoimmune disease models. In contrast, in vivo efficacy data for this compound is not yet available in published literature, with studies so far concentrating on its pharmacokinetic advantages and in cellulo activity.
Cl-amidine (L-Cl-amidine) In Vivo Studies
Cl-amidine has been extensively evaluated in various animal models, where it has been shown to ameliorate disease through the inhibition of PADs and subsequent reduction of protein citrullination and Neutrophil Extracellular Trap (NET) formation.
Table 2: Summary of Cl-amidine In Vivo Efficacy in Disease Models
| Disease Model | Animal | Key Findings | Reference |
| Hemorrhagic Shock | Rat | Improved 72-hour survival rate to 40%; attenuated intestinal and lung injury by inhibiting the PAD4-CitH3-NETs axis. | [4] |
| Sepsis (CLP model) | Mouse | 100% survival rate in treated group vs. 45% in control; significantly reduced H3cit protein modification. | [5] |
| Colitis (DSS model) | Mouse | Reduced clinical signs and symptoms of colitis, both prophylactically and after disease onset; suppressed PAD activity and protein citrullination in the colon. | [1][2] |
| Lupus (MRL/lpr mice) | Mouse | Inhibited both spontaneous and PMA-stimulated NET formation ex vivo; reduced glomerular IgG deposition. | [6] |
| Type 1 Diabetes (NOD mice) | Mouse | Delayed the onset of T1D by nearly 8 weeks and significantly decreased disease incidence; inhibited NET formation in vivo and in vitro. | [7] |
| Atherosclerosis (Apoe -/- mice) | Mouse | Significantly reduced atherosclerotic lesion area; prolonged time to thrombosis in a photochemical injury model. | [8] |
This compound In Vivo Studies
While comprehensive in vivo efficacy studies for this compound are lacking, initial pharmacokinetic data suggests it possesses a more favorable profile for in vivo applications than its L-counterpart, with significantly greater stability.[1] Maximum tolerated dose studies have indicated that this compound is better tolerated in animals.[1] These characteristics suggest that this compound could be a promising candidate for future in vivo investigations, particularly where sustained PAD1 inhibition is desired with minimal off-target effects on other PAD isozymes.
Signaling Pathways and Experimental Considerations
The primary mechanism of action for both this compound and Cl-amidine is the inhibition of PAD enzymes. This inhibition prevents the conversion of arginine residues to citrulline on target proteins, such as histones. The citrullination of histones, particularly histone H3 (CitH3), is a critical step in the formation of NETs, which are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.
Figure 1. Simplified signaling pathway illustrating the inhibitory action of this compound and Cl-amidine on PAD isozymes and downstream effects on citrullination, NETosis, and inflammation.
Experimental Protocols
In Vivo Administration and Pharmacokinetic Analysis of this compound and Cl-amidine
The following protocol is a summary of the methodology used in the direct comparative study of D- and L-Cl-amidine.[1]
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
2. Compound Formulation:
-
This compound and L-Cl-amidine were dissolved in a vehicle of 5% DMSO in sterile saline.
3. Administration:
-
Intraperitoneal (IP) Injection: 10 mg/kg of either this compound or L-Cl-amidine.
-
Intravenous (IV) Injection: 2.5 mg/kg of this compound.
4. Sample Collection:
-
Blood samples were collected via retro-orbital bleed at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-injection.
-
Serum was isolated by centrifugation.
5. Sample Analysis:
-
Serum concentrations of the compounds were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Figure 2. A generalized workflow for the in vivo pharmacokinetic evaluation of this compound and Cl-amidine.
Conclusion
The choice between this compound and Cl-amidine for in vivo studies depends heavily on the research question.
-
Cl-amidine (L-Cl-amidine) is a well-characterized pan-PAD inhibitor with a large body of evidence supporting its efficacy in a wide range of in vivo models of inflammatory and autoimmune diseases. It is the compound of choice when broad inhibition of multiple PAD isozymes is desired and a wealth of comparative literature is beneficial.
-
This compound presents as a more specialized tool. Its high selectivity for PAD1, coupled with superior in vivo stability and a better safety profile, makes it an attractive candidate for studies aimed at dissecting the specific role of PAD1 in health and disease.[1] However, researchers must be aware of the current lack of published in vivo efficacy data for this compound.
Future in vivo studies investigating the therapeutic potential of this compound in relevant disease models are warranted and will be crucial in determining its translational value compared to the more established Cl-amidine.
References
- 1. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating D-Cl-amidine's Inhibitory Effect on PAD1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Cl-amidine's performance as a Protein Arginine Deiminase 1 (PAD1) inhibitor against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the validation of its inhibitory effects.
Inhibitor Performance Comparison
This compound has been identified as a potent and highly selective inhibitor of PAD1. Its efficacy is compared with other well-known PAD inhibitors, including the pan-PAD inhibitor Cl-amidine and other isoform-selective inhibitors. The following tables summarize the quantitative data on their inhibitory activities.
| Inhibitor | Target PAD(s) | kinact/KI (M-1min-1) for PAD1 | Selectivity for PAD1 | Reference |
| This compound | PAD1 | 13,500 | ~10-fold over PAD4, 50-fold over PAD2, 200-fold over PAD3 | [1] |
| L-Cl-amidine | Pan-PAD | 37,000 | ~3-fold over PAD4 | [1] |
Table 1: Kinetic Constants for this compound and L-Cl-amidine. This table highlights the superior selectivity of this compound for PAD1 compared to its L-isoform, as demonstrated by the ratios of their inactivation efficiencies (kinact/KI) against different PAD isoforms.
| Inhibitor | Target PAD(s) | IC50 (µM) for PAD1 | IC50 (µM) for PAD3 | IC50 (µM) for PAD4 | Reference | |---|---|---|---|---| | Cl-amidine | Pan-PAD | 0.8 | 6.2 | 5.9 |[2][3] | | TDFA | PAD4 | - | - | Selective |[4] | | Cl4-amidine | PAD3 | - | Selective | - |[5] | | BB-Cl-amidine | Pan-PAD | - | - | - |[4] |
Experimental Protocols
In Vitro PAD1 Activity Assay (Citrulline Production Assay)
This protocol describes a non-kit-based method to measure PAD1 activity by quantifying the production of citrulline.
Materials:
-
Recombinant human PAD1 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) at 10 mM
-
This compound and other inhibitors of interest
-
Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-based method)
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 40 µL of Assay Buffer containing the PAD1 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the 10 mM BAEE substrate to each well, bringing the final volume to 60 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Ca²⁺).
-
Quantify the amount of citrulline produced using a colorimetric method. This typically involves the addition of a color reagent mixture and heating, followed by measuring the absorbance at a specific wavelength.
-
Calculate the percentage of PAD1 inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
PAD1 Signaling Pathway in Triple-Negative Breast Cancer
The following diagram illustrates the downstream signaling pathway of PAD1 in promoting epithelial-mesenchymal transition (EMT) and metastasis in triple-negative breast cancer cells. PAD1 has been shown to interact with and citrullinate MEK1, which in turn affects the phosphorylation of ERK1/2 and the expression of MMP2.
Caption: PAD1-mediated citrullination of MEK1 inhibits ERK1/2 phosphorylation and upregulates MMP2.
Experimental Workflow for Validating this compound's Inhibitory Effect
This diagram outlines the key steps involved in the experimental validation of this compound's inhibitory effect on PAD1 activity.
References
- 1. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis [mdpi.com]
- 5. Regulation of the pAD1 sex pheromone response in Enterococcus faecalis: construction and characterization of lacZ transcriptional fusions in a key control region of the plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Cl-amidine: A Closer Look at its Cross-Reactivity with PAD Isoforms
For researchers investigating the role of protein arginine deiminases (PADs) in various physiological and pathological processes, the selectivity of chemical inhibitors is a critical factor. D-Cl-amidine has emerged as a noteworthy tool in this field, demonstrating a significant preference for a specific PAD isoform. This guide provides a comparative analysis of this compound's reactivity with other PAD isoforms, supported by experimental data, to aid researchers in its effective application.
Unveiling the Selectivity Profile of this compound
This compound exhibits a marked selectivity for PAD1 over other active PAD isoforms. Experimental data quantifying the inactivation efficiency, expressed as k_inact/K_I (M⁻¹min⁻¹), reveals a clear preference for PAD1. In contrast, the parent compound, L-Cl-amidine, acts as a pan-PAD inhibitor, inhibiting multiple isoforms with similar potency.
The stereochemistry of this compound plays a crucial role in its selectivity. The inversion from the L- to the D-amino acid configuration significantly enhances its selectivity for PAD1, while diminishing its activity against PAD2, PAD3, and PAD4.[1] This makes this compound a valuable probe for elucidating the specific functions of PAD1.
Comparative Inhibitory Activity of this compound Across PAD Isoforms
The following table summarizes the quantitative data on the inhibitory potency of this compound against PAD1, PAD2, PAD3, and PAD4. The data is presented as the second-order rate constant (k_inact/K_I), which reflects the efficiency of enzyme inactivation. It is important to note that PAD6 activity has not been detected in vitro, and therefore, inhibitor data for this isoform is not available.[1]
| PAD Isoform | This compound k_inact/K_I (M⁻¹min⁻¹) |
| PAD1 | 13,500 |
| PAD2 | 270 |
| PAD3 | 67 |
| PAD4 | 1,350 |
Data sourced from Bicker, K.L. et al. (2012) J. Med. Chem.[1]
This data clearly illustrates that this compound is significantly more potent against PAD1, with approximately 50-fold and 200-fold greater selectivity over PAD2 and PAD3, respectively.[1] The selectivity over PAD4 is approximately 10-fold.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound against the various PAD isoforms was performed using a well-established kinetic assay.
Determination of k_inact/K_I Values
Principle: The second-order rate constant (k_inact/K_I) for irreversible inhibitors is determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human PAD1, PAD2, PAD3, and PAD4 were expressed and purified. Stock solutions of this compound were prepared in an appropriate solvent (e.g., DMSO).
-
Inactivation Reaction: The PAD enzymes were incubated with varying concentrations of this compound in a reaction buffer (e.g., 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 1 mM DTT) at 37°C.
-
Time-Point Aliquots: At specific time intervals, aliquots were removed from the inactivation reaction.
-
Residual Activity Measurement: The residual enzymatic activity of each aliquot was determined by adding a saturating concentration of a PAD substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE). The formation of the product (citrulline) was measured using a colorimetric method.
-
Data Analysis: The observed rate of inactivation (k_obs) for each inhibitor concentration was determined by plotting the natural log of the percentage of remaining activity against time. The k_inact/K_I value was then calculated by plotting the k_obs values against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity of this compound with different PAD isoforms.
Caption: Experimental workflow for determining PAD inhibitor selectivity.
This comprehensive guide provides researchers with the necessary information to understand and effectively utilize this compound as a selective PAD1 inhibitor in their studies. The provided data and protocols support the objective comparison of its performance against other PAD isoforms.
References
Efficacy of D-Cl-amidine Versus Next-Generation Pan-PAD Inhibitors in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the first-generation pan-peptidylarginine deiminase (PAD) inhibitor, D-Cl-amidine (commonly referred to as Cl-amidine), and more recently developed pan-PAD inhibitors in various cancer models. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for further research and development.
Executive Summary
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of proteins called citrullination. Dysregulated PAD activity, particularly by PAD2 and PAD4, is implicated in the pathogenesis of several cancers, making them attractive therapeutic targets. Pan-PAD inhibitors, which target multiple PAD isozymes, have emerged as a potential anti-cancer strategy. This guide focuses on the comparative efficacy of Cl-amidine against newer generation pan-PAD inhibitors like YW3-56, highlighting differences in potency and mechanisms of action.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of Cl-amidine and the next-generation pan-PAD inhibitor YW3-56 across various cancer cell lines.
Table 1: Pan-PAD Inhibitor Activity Against PAD Isozymes
| Inhibitor | PAD1 (IC50) | PAD2 (IC50) | PAD3 (IC50) | PAD4 (IC50) |
| Cl-amidine | 0.8 µM[1] | - | 6.2 µM[1] | 5.9 µM[1] |
| YW3-56 | - | ~0.5-1 µM | - | ~1-2 µM |
Table 2: Comparative Cytotoxicity of Pan-PAD Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Fold Increase in Potency (vs. Cl-amidine) |
| Cl-amidine | U2OS | Osteosarcoma | ~150-200 µM[2] | - |
| YW3-56 | U2OS | Osteosarcoma | ~2.5 µM[1][3] | >60-fold[1][2] |
| Cl-amidine | NB4 | Acute Promyelocytic Leukemia | 128.5 µM | - |
| YW3-56 | NB4 | Acute Promyelocytic Leukemia | 3.87 µM[4] | ~33.2-fold[4] |
| Cl-amidine | HL-60 | Acute Promyelocytic Leukemia | - | - |
| YW3-56 | HL-60 | Acute Promyelocytic Leukemia | 2.27 µM | - |
| Cl-amidine | U-87 MG | Glioblastoma | 150.40 µM (48h)[5] | - |
Data Presentation: In Vivo Efficacy
While direct head-to-head in vivo studies are limited, individual studies demonstrate the anti-tumor activity of both Cl-amidine and YW3-56.
Table 3: In Vivo Efficacy of Pan-PAD Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Administration | Key Findings |
| Cl-amidine | Dextran Sulfate Sodium (DSS) mouse model of colitis | 75 mg/kg, i.p. once daily[6] | Suppressed clinical signs and symptoms of colitis.[6] |
| YW3-56 | Sarcoma S-180 xenograft | - | Demonstrated cancer growth inhibition with minimal adverse effects.[3] |
Signaling Pathways and Mechanism of Action
Pan-PAD inhibitors exert their anti-cancer effects primarily through the inhibition of protein citrullination, which leads to the reactivation of tumor suppressor pathways. A key mechanism involves the modulation of the p53 signaling pathway.
By inhibiting PAD4-mediated citrullination of histones at the promoters of p53 target genes, these inhibitors lead to the transcriptional activation of genes such as p21 (a cell cycle inhibitor) and SESN2 (Sestrin 2).[2][3] The upregulation of SESN2, in turn, inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, and can induce autophagy.[2][3]
Caption: Signaling pathway of pan-PAD inhibitors in cancer.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro and in vivo experiments used to assess the efficacy of pan-PAD inhibitors.
Caption: Workflow for MTT-based cell viability assay.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the pan-PAD inhibitor (e.g., Cl-amidine or YW3-56) or vehicle control.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the pan-PAD inhibitor at its IC50 concentration for 24-48 hours.[5]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with the pan-PAD inhibitor, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, SESN2, phospho-p70S6K, and citrullinated histone H3) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., S-180 sarcoma cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[3]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The pan-PAD inhibitor (e.g., YW3-56) or vehicle is administered via a clinically relevant route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot or immunohistochemistry). All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.
Conclusion
The available preclinical data indicates that pan-PAD inhibitors are a promising class of anti-cancer agents. While this compound has demonstrated efficacy in various cancer models, next-generation inhibitors such as YW3-56 exhibit significantly greater potency in vitro.[1][2][4] The primary mechanism of action for these inhibitors involves the reactivation of the p53 tumor suppressor pathway and subsequent inhibition of the pro-proliferative mTORC1 signaling cascade. Further investigation, particularly head-to-head in vivo comparative studies, is warranted to fully elucidate the therapeutic potential of these newer pan-PAD inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidylarginine Deiminase Isozyme-Specific PAD2, PAD3 and PAD4 Inhibitors Differentially Modulate Extracellular Vesicle Signatures and Cell Invasion in Two Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
D-Cl-amidine: A Safer Alternative in PAD Inhibition? A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of D-Cl-amidine and other prominent peptidylarginine deiminase (PAD) inhibitors. Drawing from available experimental data, we delve into the toxicity and safety of these compounds to inform preclinical and clinical research decisions.
The family of PAD enzymes, which catalyze the post-translational modification of proteins through citrullination, has emerged as a significant therapeutic target in a range of diseases, including autoimmune disorders and cancers. Consequently, the development of PAD inhibitors has garnered substantial interest. However, as with any therapeutic agent, understanding the side effect profile is paramount. This guide focuses on comparing the safety of the PAD1-selective inhibitor this compound with other well-characterized PAD inhibitors, including the pan-PAD inhibitors Cl-amidine and BB-Cl-amidine, the PAD2-selective inhibitor AFM-30a, and the PAD4-selective inhibitor GSK199.
Comparative Analysis of Cytotoxicity
In vitro studies are crucial for initial safety assessments of drug candidates. The available data on the cytotoxicity of various PAD inhibitors reveals significant differences in their side effect profiles at the cellular level.
Table 1: In Vitro Cytotoxicity of PAD Inhibitors
| Inhibitor | Type | Cell Line(s) | Cytotoxicity Metric (IC50 or Observation) | Reference(s) |
| This compound | PAD1-selective | MDA-MB-231 (human breast cancer) | Decreased cell viability at 200-400 μM | [1][2] |
| Cl-amidine | Pan-PAD | HL-60 (human leukemia), MCF-7 (human breast cancer), HT-29 (human colon cancer) | IC50: 0.25 μM (HL-60), 0.05 μM (MCF-7), 1 μM (HT-29) | [3] |
| BB-Cl-amidine | Pan-PAD | U2OS (human osteosarcoma) | EC50: 8.8 μM | [4] |
| T cells, B cells, monocytes, NK cells | Cytotoxic at concentrations >1 μM | [5] | ||
| AFM-30a | PAD2-selective | T cells, B cells, monocytes, NK cells | Essentially non-toxic at concentrations up to 20 μM | [5][6] |
| GSK199 | PAD4-selective | T cells, B cells, monocytes, NK cells | Essentially non-toxic at concentrations up to 20 μM | [5] |
The data clearly indicates that while this compound and Cl-amidine exhibit cytotoxicity, particularly towards cancer cell lines, BB-Cl-amidine demonstrates broader cytotoxicity against healthy immune cells at low micromolar concentrations. In stark contrast, the isoform-selective inhibitors AFM-30a and GSK199 appear to have a significantly wider therapeutic window in vitro, showing minimal toxicity to immune cells even at high concentrations.
In Vivo Safety and Tolerability
Preclinical animal studies provide critical insights into the systemic toxicity and overall safety of drug candidates.
Table 2: In Vivo Side Effect Profile of PAD Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Observed Side Effects | Reference(s) |
| This compound | Not specified | Not specified | Generally reported as "well-tolerated with no significant toxicity" | [1][2] |
| Cl-amidine | Mice (colitis model) | Up to 100 mg/kg/day for 56 days | No apparent signs of toxicity; no animal deaths or gross abnormalities observed | [7][8] |
| Mice (sepsis model) | 40 mg/kg intraperitoneally | Improved survival with no reported toxicity | [9] | |
| BB-Cl-amidine | MRL/lpr mice (lupus model) | 1 mg/kg daily for 6 weeks | No reported adverse effects on body weight or total IgG levels | |
| AFM-30a | Silicotic mice | 20 mg/kg daily intraperitoneally for 2 weeks | No adverse effects reported in the study | |
| GSK199 | Mice (collagen-induced arthritis model) | 10 mg/kg and 30 mg/kg daily | No adverse effects reported in the study | [7][10] |
Note: LD50 (median lethal dose) values for these compounds were not found in the publicly available literature.
The in vivo data suggests that this compound and Cl-amidine are well-tolerated in animal models even at relatively high doses and with prolonged administration. Similarly, studies with AFM-30a and GSK199 in disease models have not reported significant adverse effects. While BB-Cl-amidine shows in vitro cytotoxicity, the reported in vivo study in a lupus mouse model did not highlight overt toxicity at the tested dose. The absence of publicly available LD50 data for these compounds makes a direct comparison of acute toxicity challenging.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PAD inhibitor (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo Acute Toxicity Study (General Protocol for LD50 Determination)
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance in rodents, which is a measure of acute toxicity. It is important to note that specific guidelines (e.g., from the OECD) should be followed.
-
Animal Model: Use a standardized strain of mice or rats of a specific age and sex.
-
Dose Formulation: Prepare the test substance in a suitable vehicle.
-
Dose Administration: Administer the substance to different groups of animals at a range of doses, typically via oral gavage or intraperitoneal injection. A control group receives only the vehicle.
-
Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Collection: Record the number of deaths in each dose group.
-
LD50 Calculation: Use statistical methods (e.g., Probit analysis) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.
Signaling Pathways and Experimental Workflows
The diverse roles of PAD enzymes in cellular processes mean that their inhibition can have wide-ranging effects. The following diagrams illustrate simplified signaling pathways where PAD2 and PAD4 are implicated, providing a conceptual framework for understanding the potential on-target effects of their inhibitors.
Conclusion
Based on the available preclinical data, this compound appears to have a favorable side effect profile compared to the pan-PAD inhibitor BB-Cl-amidine. While this compound and its parent compound, Cl-amidine, demonstrate some cytotoxicity, particularly against cancer cells, they are generally well-tolerated in animal models. In contrast, BB-Cl-amidine exhibits broader cytotoxicity against healthy immune cells in vitro, raising potential safety concerns.
The isoform-selective inhibitors, AFM-30a and GSK199, currently present the most promising safety profiles, with minimal to no cytotoxicity observed in vitro at effective concentrations. This suggests that targeting specific PAD isozymes may be a more strategic approach to minimize off-target effects and improve the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
D-Cl-amidine vs. GSK484: A Comparative Analysis of NETosis Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Cl-amidine and GSK484 in the inhibition of Neutrophil Extracellular Trap (NET) formation, also known as NETosis. This analysis is supported by experimental data and detailed protocols to assist in the evaluation of these compounds for research and therapeutic development.
Introduction to NETosis and its Inhibition
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, thrombosis, and cancer. A key enzyme in the NETosis pathway is Peptidylarginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, leading to chromatin decondensation. Inhibition of PAD enzymes, particularly PAD4, has emerged as a promising therapeutic strategy to modulate NETosis. This guide focuses on two prominent inhibitors: this compound, a pan-PAD inhibitor, and GSK484, a selective PAD4 inhibitor.
Mechanism of Action
Both this compound and GSK484 target the PAD family of enzymes, but with different specificity.
-
This compound: Functions as a broad-spectrum, irreversible inhibitor of multiple PAD enzymes (pan-PAD inhibitor), including PAD1, PAD2, PAD3, and PAD4.[1][2] Its irreversible nature results from the covalent modification of a cysteine residue in the active site of the PAD enzymes.[1]
-
GSK484: Is a potent and selective, reversible inhibitor of PAD4.[3][4][5] It preferentially binds to the calcium-free form of the enzyme, preventing its activation.[3][6]
The differing mechanisms and specificities of these inhibitors may lead to distinct biological effects and off-target profiles.
Comparative Efficacy in NETosis Inhibition
Direct comparative studies providing head-to-head IC50 values for NETosis inhibition by this compound and GSK484 in the same experimental setup are limited in publicly available literature. However, existing research indicates that both compounds are potent inhibitors of NET formation. One study directly comparing the two found that both chloramidine (a closely related pan-PAD inhibitor) and GSK484 strongly inhibited NET formation in human neutrophils stimulated with various agonists.[7]
The selection between a pan-PAD inhibitor like this compound and a PAD4-specific inhibitor like GSK484 may depend on the specific research question or therapeutic goal. While PAD4 is considered the primary PAD isozyme involved in NETosis, other PADs may play a role in certain contexts.
Data Presentation: Inhibitor Properties
| Property | This compound | GSK484 |
| Target(s) | Pan-PAD inhibitor (PAD1, PAD2, PAD3, PAD4)[1][2] | Selective PAD4 inhibitor[3][4][5] |
| Mechanism | Irreversible, covalent modification[1] | Reversible, competitive with substrate[3] |
| Reported IC50 (PAD4) | ~5.9 µM[8] | ~50 nM (in the absence of calcium)[4][5][6] |
| Off-Target Effects | Potential for broader effects due to inhibition of multiple PAD isozymes.[9] | Reported to have negligible off-target activity against a panel of other enzymes.[10] |
Signaling Pathways in NETosis
The process of NETosis is complex and can be triggered by various stimuli, leading to the activation of distinct signaling pathways. A central pathway involves the activation of PAD4, which is crucial for chromatin decondensation.
Experimental Protocols
Experimental Workflow for Comparing Inhibitors
The following diagram outlines a general workflow for the comparative analysis of this compound and GSK484 in their ability to inhibit NETosis.
Sytox Green Assay for NETosis Quantification
This assay measures the release of extracellular DNA, a hallmark of NETosis, using a cell-impermeable DNA dye.
Materials:
-
Isolated human or mouse neutrophils
-
RPMI 1640 medium (phenol red-free)
-
Sytox Green nucleic acid stain (e.g., Thermo Fisher Scientific)
-
NETosis inducer (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound and GSK484
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Isolate neutrophils from fresh whole blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend neutrophils in RPMI 1640 medium to a concentration of 2 x 10^6 cells/mL.
-
Seed 1 x 10^5 neutrophils (50 µL) per well in a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound and GSK484 in RPMI 1640.
-
Add 25 µL of the inhibitor dilutions or vehicle control (e.g., DMSO) to the respective wells and incubate for 30 minutes at 37°C.
-
Prepare a working solution of the NETosis inducer (e.g., 100 nM PMA) and Sytox Green (final concentration 5 µM) in RPMI 1640.
-
Add 25 µL of the inducer/Sytox Green mixture to each well.
-
Measure fluorescence immediately (t=0) and then at regular intervals (e.g., every 30 minutes for 4 hours) using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.[7][9][11]
-
To confirm that the signal is from extracellular DNA, at the end of the experiment, add DNase I to a set of wells and observe the reduction in fluorescence.
MPO-DNA Complex ELISA
This ELISA method specifically quantifies a complex of myeloperoxidase (MPO) and DNA, which is a more specific marker for NETs than extracellular DNA alone.
Materials:
-
High-binding 96-well ELISA plates
-
Anti-MPO antibody (capture antibody)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture supernatants or plasma samples
-
Anti-DNA-Peroxidase (HRP) antibody (detection antibody)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat a 96-well plate with anti-MPO antibody (e.g., 5 µg/mL in PBS) overnight at 4°C.[12][13]
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer for 2 hours at room temperature.[12][13]
-
Wash the plate three times.
-
Add 100 µL of standards and samples (cell culture supernatants from the inhibitor-treated neutrophils) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[12][13]
-
Wash the plate five times.
-
Add 100 µL of anti-DNA-HRP antibody (diluted according to the manufacturer's instructions) to each well and incubate for 2 hours at room temperature.[12][13]
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding 100 µL of stop solution.
Immunofluorescence Staining for NETs
This method allows for the visualization and quantification of NET structures.
Materials:
-
Poly-L-lysine coated coverslips or chamber slides
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-neutrophil elastase (NE), anti-myeloperoxidase (MPO), anti-citrullinated histone H3 (H3Cit)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain (for DNA)
-
Fluorescence microscope
Protocol:
-
Seed neutrophils on poly-L-lysine coated coverslips and treat with inhibitors and stimuli as described in the Sytox Green assay.
-
After the incubation period, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature with blocking buffer.
-
Incubate with primary antibodies (e.g., anti-MPO and anti-H3Cit) overnight at 4°C.[14][15]
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI or Hoechst to visualize DNA.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
NETs can be quantified by measuring the area of extracellular DNA or the colocalization of DNA with NET-specific proteins using image analysis software.
Conclusion
Both this compound and GSK484 are effective inhibitors of NETosis, targeting the critical enzyme PAD4. The primary distinction lies in their specificity, with this compound acting as a pan-PAD inhibitor and GSK484 selectively targeting PAD4. The choice of inhibitor will depend on the specific experimental context and the desired selectivity profile. For studies aiming to specifically dissect the role of PAD4 in NETosis, GSK484 is the more appropriate tool. Conversely, this compound may be useful for investigating the broader role of PAD enzymes in this process. Researchers should carefully consider the potential for off-target effects, particularly with the pan-PAD inhibitor. The provided protocols offer a robust framework for the quantitative comparison of these and other potential NETosis inhibitors.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK484 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localized Delivery of Cl-Amidine From Electrospun Polydioxanone Templates to Regulate Acute Neutrophil NETosis: A Preliminary Evaluation of the PAD4 Inhibitor for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential action modes of Neutrophil Extracellular Trap-targeted drugs define T cell responses in SARS-CoV-2 infection | bioRxiv [biorxiv.org]
- 10. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 13. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISA detection of MPO-DNA complexes in human plasma is error-prone and yields limited information on neutrophil extracellular traps formed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Cl-amidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
D-Cl-amidine and its hydrochloride salt are potent research chemicals that require careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. The Safety Data Sheet (SDS) for this compound hydrochloride classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash[2][3][4]. The primary directive for disposal is to use an approved hazardous waste disposal plant[1].
This guide provides a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste in a laboratory setting, in accordance with general hazardous waste protocols.
Key Chemical and Safety Data
Proper handling and disposal procedures are informed by the chemical and toxicological properties of the substance. The following table summarizes key data for this compound hydrochloride.
| Property | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing (lab coat)
-
Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid. Plastic containers are generally preferred[3].
-
-
Liquid Waste:
-
Collect aqueous and solvent-based solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams, such as strong acids, bases, or oxidizing agents.
-
Leave approximately 10% headspace in liquid waste containers to allow for expansion[5].
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling of Waste Containers
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[6].
-
The label must also include:
-
The full chemical name: "this compound" or "this compound hydrochloride".
-
The concentration and composition of the waste (e.g., "this compound in DMSO," specifying the approximate concentration).
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
The date when the waste was first added to the container.
-
On-site Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation[3][7][8].
-
The SAA must be under the control of laboratory personnel.
-
Store waste containers in secondary containment (such as a spill tray) to contain any potential leaks.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA[3][8]. For acutely toxic "P-listed" wastes, the limit is one quart[3]. While this compound is not explicitly P-listed, its high toxicity warrants careful volume management.
Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact your EHS office to schedule a pickup for your properly collected and labeled this compound waste.
-
Do not attempt to treat or neutralize this compound waste unless you have a specific, validated protocol and the necessary permits. No information on deactivation for this specific compound was found.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most current and detailed information.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
